Candesartan Cilexetil-d11
Description
Properties
IUPAC Name |
1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-XLHVCENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Candesartan Cilexetil-d11 in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purpose and application of Candesartan (B1668252) Cilexetil-d11 in the research and development of the antihypertensive drug, Candesartan Cilexetil. This document details its primary function as an internal standard in bioanalytical methodologies, provides exemplary experimental protocols, and illustrates the pharmacological context of Candesartan's mechanism of action.
Core Purpose: Enhancing Analytical Accuracy in Pharmacokinetic Studies
Candesartan Cilexetil-d11 is a deuterium-labeled analog of Candesartan Cilexetil. Its fundamental purpose in a research setting is to serve as an internal standard for the quantitative analysis of candesartan, the active metabolite of the prodrug candesartan cilexetil, in biological matrices.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis.
The key advantages of using this compound as an internal standard include:
-
Minimizing Matrix Effects: Biological samples such as plasma are complex matrices that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. As this compound is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Correcting for Variability in Sample Preparation: During the extraction process, some of the analyte may be lost. The internal standard is added at a known concentration at the beginning of the sample preparation process. Any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard, thus enabling accurate quantification.
-
Improving Precision and Accuracy of Quantification: By normalizing the response of the analyte to that of the internal standard, the variability in injection volume and instrument response is minimized, leading to more precise and accurate results.[2]
This compound is therefore crucial in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where precise and reliable quantification of candesartan is essential.[1]
Pharmacological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
Candesartan is a potent and selective angiotensin II receptor blocker (ARB).[3] It exerts its antihypertensive effects by inhibiting the actions of angiotensin II at the angiotensin II type 1 (AT1) receptor. To fully appreciate the significance of quantifying candesartan levels, it is essential to understand its role within the Renin-Angiotensin-Aldosterone System (RAAS).
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][3][4] The following diagram illustrates the key components of this pathway and the point of intervention for Candesartan.
Experimental Protocols: Bioanalytical Method for Candesartan Quantification
The following is a representative experimental protocol for the quantification of candesartan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. This protocol is a composite of methodologies described in the scientific literature.[2][5][6][7]
Sample Preparation (Solid Phase Extraction - SPE)
-
Aliquoting: Transfer 250 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of Candesartan-d4 working solution (the deuterated internal standard) to each plasma sample to achieve a final concentration of approximately 100 ng/mL.
-
Acidification: Add 100 µL of 2% formic acid in water to each sample and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of candesartan.
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution, e.g., 70:30 (A:B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation: Quantitative Parameters
The following tables present key quantitative data for the LC-MS/MS analysis of candesartan using a deuterated internal standard.
Table 1: Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Candesartan | 441.1 | 262.9 |
| Candesartan-d4 | 445.0 | 267.1 |
Data sourced from a representative study using Candesartan-d4 as an internal standard.[2]
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 1.03 - 307.92 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Mean Recovery | ~90% |
These values are representative of a validated LC-MS/MS method for candesartan in human plasma.[2]
Workflow and Logical Relationships
The following diagram illustrates the typical workflow in a pharmacokinetic study involving the quantification of candesartan using this compound as an internal standard.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. pharmascholars.com [pharmascholars.com]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
An In-Depth Technical Guide to the Physical and Chemical Properties of Candesartan Cilexetil-d11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Candesartan (B1668252) Cilexetil-d11, a deuterated analog of the angiotensin II receptor antagonist, Candesartan Cilexetil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and analytical applications. Information on both the deuterated and non-deuterated forms of the compound is presented to provide a thorough comparative context.
Introduction
Candesartan Cilexetil is a potent and selective angiotensin II type 1 (AT1) receptor blocker used in the treatment of hypertension and heart failure.[1] It is administered as a prodrug, which is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract. The deuterated analog, Candesartan Cilexetil-d11, serves as a crucial internal standard in pharmacokinetic and bioanalytical studies due to its mass shift, which allows for precise quantification by mass spectrometry.[2] This guide delves into the core physical and chemical characteristics of this compound, alongside its non-deuterated counterpart, providing essential data for its application in research and development.
Physical and Chemical Properties
Table 1: General and Chemical Properties
| Property | This compound | Candesartan Cilexetil |
| Chemical Name | 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyl-d11-oxy)carbonyl]oxy]ethyl Ester | (±)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate |
| CAS Number | 1261393-19-4 | 145040-37-5 |
| Molecular Formula | C₃₃H₂₃D₁₁N₆O₆ | C₃₃H₃₄N₆O₆ |
| Molecular Weight | 621.73 g/mol | 610.66 g/mol [3] |
| Appearance | White to Off-White Solid | White to off-white crystalline powder[3] |
| Isotopic Purity | Information not publicly available, typically ≥98% for commercially available standards. | Not Applicable |
Table 2: Physicochemical Properties
| Property | This compound | Candesartan Cilexetil |
| Melting Point | Data not available | 157-163 °C, 168-170 °C[4] |
| Boiling Point | Data not available | 843.3 ± 75.0 °C (Predicted)[4] |
| Solubility | Data not available | Water: Practically insoluble[5] Methanol (B129727): Sparingly soluble[5] Ethanol: ~3 mg/mL[6] DMSO: ≥15 mg/mL[4], ~30 mg/mL[6] Dimethylformamide (DMF): ~30 mg/mL[6] |
| pKa | Data not available | 6.0[7] |
Mechanism of Action: Angiotensin II Receptor Blockade
Candesartan Cilexetil is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, candesartan, during absorption from the gastrointestinal tract.[1] Candesartan is a selective angiotensin II receptor blocker (ARB) that exhibits high affinity for the angiotensin II type 1 (AT1) receptor.[5] By blocking the AT1 receptor, candesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[5] The mechanism of action for this compound is identical to its non-deuterated counterpart.
Caption: Mechanism of action of Candesartan Cilexetil.
Experimental Protocols
Synthesis of Candesartan Cilexetil
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic route for the non-deuterated form has been described.[8] The synthesis of the d11 analog would follow a similar pathway, utilizing a deuterated cyclohexanol (B46403) derivative in the appropriate step. A representative final step in the synthesis of Candesartan Cilexetil is the deprotection of a trityl-protected precursor.[9]
Protocol: Deprotection of Trityl Candesartan Cilexetil [9]
-
Dissolve trityl candesartan cilexetil (10.0 kg, 11.72 mol) in distilled methylene (B1212753) chloride (58.8 kg).
-
Add pre-chilled methanol (75 kg) to the reaction vessel to lower the temperature to -14°C.
-
Add pre-chilled 7% HCl in methanol (34.5 kg, containing 66.16 mol HCl) to the vessel, maintaining the temperature between -12°C and -13°C.
-
Allow the reaction to proceed for 3 hours, monitoring completion with Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (20:1).
-
Upon completion, add 6% aqueous ammonia (B1221849) to adjust the pH of the organic layer to 5.5.
-
Add water (290 kg) and stir for 10 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure at 35°C to obtain a viscous product.
-
Add anhydrous ethyl ether (45 kg) to the viscous material and stir at 12°C for 20 minutes to induce crystallization.
-
Cool the mixture to 0°C and let it stand for 3 hours.
-
Filter the solid product and dry under normal pressure for 12 hours to yield crude Candesartan Cilexetil.
Caption: General workflow for the deprotection step in Candesartan Cilexetil synthesis.
Analytical Methods
A common analytical technique for the quantification and purity assessment of Candesartan Cilexetil is reverse-phase HPLC. The following is a representative method that can be adapted for the analysis of this compound.
Protocol: RP-HPLC Analysis of Candesartan Cilexetil
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
UPLC-MS/MS is a highly sensitive and selective method for the quantification of Candesartan in biological matrices, often employing this compound or Candesartan-d4 as an internal standard.[10][11][12][13][14]
Protocol: UPLC-MS/MS for Candesartan in Human Plasma [12]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., Thermo Hypersil GOLD C18).
-
Mobile Phase: Isocratic elution with 5 mM ammonium (B1175870) formate (B1220265) and acetonitrile.
-
Internal Standard: Candesartan-d4.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
References
- 1. iajpr.com [iajpr.com]
- 2. veeprho.com [veeprho.com]
- 3. Candesartan Cilexetil CAS 145040-37-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 145040-37-5 CAS MSDS (Candesartan cilexetil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Enhanced solubility and intestinal absorption of candesartan cilexetil solid dispersions using everted rat intestinal sacs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 10. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Candesartan Cilexetil-d11 in Advancing Analytical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Candesartan (B1668252) Cilexetil-d11 as a stable isotope-labeled internal standard in the quantitative analysis of Candesartan. Primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this deuterated analog is fundamental to achieving the accuracy, precision, and robustness required in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Core Mechanism of Action in Analytical Assays
Candesartan Cilexetil is a prodrug that is rapidly hydrolyzed to its active form, Candesartan, in the body. In analytical assays, the focus is typically on the quantification of this active metabolite. The mechanism of action of Candesartan Cilexetil-d11 in this context is not pharmacological but rather physicochemical, serving as an ideal internal standard.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound is chemically identical to the analyte of interest (Candesartan), with the only difference being the replacement of 11 hydrogen atoms with deuterium. This subtle alteration in mass has profound benefits for analytical quantification:
-
Co-elution with the Analyte: Due to its near-identical chemical structure, Candesartan-d11 (the active form of the deuterated prodrug) exhibits the same chromatographic behavior as the unlabeled Candesartan. This ensures that both compounds elute from the liquid chromatography column at the same time, experiencing identical ionization conditions in the mass spectrometer's source.
-
Correction for Matrix Effects: Biological samples such as plasma are complex matrices that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because the internal standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate quantification.
-
Compensation for Sample Preparation Variability: During the extraction process from biological fluids, some of the analyte may be lost. By adding a known amount of this compound at the beginning of the sample preparation, any losses will affect both the analyte and the internal standard proportionally. The consistent ratio allows for the accurate calculation of the initial analyte concentration.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly reduces the variability associated with sample handling and instrumental analysis, resulting in higher precision and accuracy of the measurements.[1][2]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of Candesartan using a deuterated internal standard. While specific data for Candesartan-d11 is not widely published, the mass transitions can be extrapolated from the known fragmentation of Candesartan and its commonly used d4 analog. The addition of 11 daltons to the precursor and major fragment ions of Candesartan is a scientifically sound assumption for creating a hypothetical, yet representative, set of parameters for Candesartan-d11.
Table 1: Mass Spectrometric Parameters for Candesartan and its Deuterated Internal Standards
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Candesartan | 441.1 | 263.1 | Positive ESI |
| Candesartan-d4 | 445.1 | 267.1 | Positive ESI |
| Candesartan-d11 (Extrapolated) | 452.2 | 274.2 | Positive ESI |
Data for Candesartan and Candesartan-d4 are derived from published literature.[3] Data for Candesartan-d11 is extrapolated based on common fragmentation pathways.
Table 2: Typical Chromatographic Conditions for Candesartan Analysis
| Parameter | Condition |
| HPLC Column | C18 (e.g., Gemini C18, Zorbax Eclipse XDB-C18) |
| Mobile Phase | Acetonitrile (B52724) and 5 mM Ammonium Formate in water (gradient or isocratic elution) |
| Flow Rate | 0.3 - 0.9 mL/min |
| Injection Volume | 5 - 10 µL |
| Run Time | 2 - 5 minutes |
These conditions are a synthesis of common practices reported in the literature.[1][2]
Experimental Protocols
The following is a generalized protocol for the quantification of Candesartan in human plasma using this compound as an internal standard, based on established methodologies.
Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw Plasma Samples: Allow frozen human plasma samples (containing unknown concentrations of Candesartan), calibration standards, and quality control samples to thaw at room temperature.
-
Spike with Internal Standard: To 100 µL of each plasma sample, add a specific volume (e.g., 10 µL) of a known concentration of this compound solution in methanol (B129727).
-
Pre-condition SPE Cartridge: Condition a solid-phase extraction cartridge (e.g., Strata-X) by passing 2.0 mL of acetonitrile followed by two washes of 2.0 mL of water.[3]
-
Load Sample: Load the plasma sample onto the pre-conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with a suitable solvent (e.g., water or a low-percentage organic solvent mixture) to remove interfering substances.
-
Elute Analyte and Internal Standard: Elute Candesartan and Candesartan-d11 from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
-
Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Set Chromatographic Conditions: Equilibrate the HPLC system with the mobile phase at the specified flow rate (refer to Table 2).
-
Set Mass Spectrometer Parameters: Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using the precursor and product ion transitions specified in Table 1 for both Candesartan and Candesartan-d11.
-
Inject Sample: Inject the reconstituted sample into the LC-MS/MS system.
-
Data Acquisition: Acquire the data for the specified run time.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both Candesartan and Candesartan-d11.
-
Calculate Peak Area Ratios: Determine the ratio of the peak area of Candesartan to the peak area of Candesartan-d11 for all samples.
-
Generate Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.
-
Quantify Unknown Samples: Use the calibration curve to determine the concentration of Candesartan in the unknown samples based on their measured peak area ratios.
Mandatory Visualizations
Caption: Workflow for Candesartan quantification using a deuterated internal standard.
Caption: Pharmacological mechanism of Candesartan action.
References
A Technical Guide to Candesartan Cilexetil-d11 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Candesartan (B1668252) Cilexetil-d11, a deuterated isotopologue of the angiotensin II receptor antagonist, Candesartan Cilexetil. This guide is intended for researchers in academia and the pharmaceutical industry, offering comprehensive information on its commercial availability, and detailed methodologies for its application in analytical and pharmacokinetic studies.
Introduction to Candesartan Cilexetil-d11
Candesartan Cilexetil is a prodrug that is rapidly hydrolyzed to its active form, candesartan, upon absorption. Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker, widely used in the treatment of hypertension and heart failure.
This compound is a stable, non-radioactive, isotopically labeled version of Candesartan Cilexetil. The incorporation of eleven deuterium (B1214612) atoms into the cyclohexyl group creates a molecule with a higher mass-to-charge ratio (m/z) than the unlabeled compound. This property makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical measurements.
Commercial Suppliers of this compound
A number of reputable suppliers provide this compound for research purposes. The following table summarizes key information from some of the prominent vendors. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to ensure the quality and purity of the compound.
| Supplier | Product Name | CAS Number | Molecular Formula | Available Pack Sizes | Additional Information |
| LGC Standards | This compound | 1261393-19-4 | C₃₃H₂₃D₁₁N₆O₆ | 2.5 mg, 25 mg | Provides Certificate of Analysis and Safety Data Sheet.[1][2] |
| Santa Cruz Biotechnology | This compound | 1261393-19-4 | C₃₃H₂₃D₁₁N₆O₆ | Inquire | Biochemical for proteomics research.[3] |
| Simson Pharma Limited | This compound | 1261393-19-4 | C₃₃H₂₃D₁₁N₆O₆ | Inquire | Accompanied by a Certificate of Analysis.[4] |
| MedChemExpress | This compound | Not specified | Not specified | Inquire | Deuterium labeled Candesartan Cilexetil. |
| PI & PI Biotech Inc. | This compound | 1261393-19-4 | C₃₃H₂₃D₁₁N₆O₆ | Inquire | Isotope Labelled Compound.[5] |
| CP Lab Safety | This compound | 1261393-19-4 | C₃₃H₂₃D₁₁N₆O₆ | 2.5 mg | For professional manufacturing, research laboratories and industrial or commercial usage only.[6] |
| Veeprho | Candesartan Cilexetil Impurity 22-D11 | Not specified | Not specified | Inquire | Deuterium-labeled analog of Candesartan utilized as an internal standard. |
Application in Quantitative Bioanalysis: Experimental Protocols
This compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of candesartan in biological matrices such as plasma and urine. The following provides a generalized, yet detailed, experimental protocol based on established methodologies.
Sample Preparation
The goal of sample preparation is to extract the analyte (candesartan) and the internal standard (candesartan-d11, as this compound will be hydrolyzed to candesartan-d11 in the biological matrix) from the biological matrix, remove interfering substances, and concentrate the sample. Two common techniques are protein precipitation and solid-phase extraction (SPE).
3.1.1. Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard working solution (this compound in methanol).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
3.1.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, reducing matrix effects and improving sensitivity.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) with methanol followed by water.
-
To 200 µL of plasma sample, add the internal standard (this compound).
-
Acidify the sample with an acid (e.g., formic acid or phosphoric acid) to a pH of approximately 3.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile, which may contain a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) to improve recovery).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions
The chromatographic separation is typically performed using a reversed-phase column.
| Parameter | Typical Conditions |
| Column | C18 or C8 (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is often used to ensure good separation and peak shape. For example, starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Tandem Mass Spectrometry (MS/MS) Conditions
Detection is achieved using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |
| MRM Transitions | Candesartan: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 441.2 → 263.2) Candesartan-d11: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 452.2 → 274.2 - Note: The exact mass transition for d11 may need to be optimized, this is an illustrative example) |
| Ion Source Temperature | 400 - 550 °C |
| Ion Spray Voltage | 4500 - 5500 V |
| Collision Gas | Argon |
Workflow and Data Analysis
The overall workflow for a typical pharmacokinetic study using this compound as an internal standard is depicted in the following diagram.
Caption: Workflow for quantitative analysis of Candesartan using a deuterated internal standard.
Data analysis involves integrating the peak areas of the analyte (candesartan) and the internal standard (candesartan-d11). A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of candesartan in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve. This data is then used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Conclusion
This compound is an indispensable tool for researchers engaged in the development and bioanalysis of candesartan. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate quantitative data, which is fundamental for pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a foundational understanding of the commercial sources and a detailed framework for the practical application of this compound in a research setting. Researchers should always validate their specific analytical methods according to regulatory guidelines to ensure data integrity.
References
- 1. ijpbs.com [ijpbs.com]
- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Quantification of Candesartan in Mouse Plasma by MALDI-TOFMS and in Tissue Sections by MALDI-Imaging Using the Stable-Isotope Dilution Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Deuterium-Labeled Standards in the Bioanalysis of Candesartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan (B1668252), an angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension and heart failure.[1] Accurate and precise quantification of Candesartan in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[2][3] The reliability of LC-MS/MS data is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and synthetic accessibility.[4] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation when utilizing deuterium-labeled standards, specifically Candesartan-d4, for the analysis of Candesartan.
The use of a SIL-IS, such as Candesartan-d4, is crucial for mitigating the variability inherent in bioanalytical workflows.[5] Factors such as sample loss during extraction, fluctuations in instrument response, and matrix effects can all compromise the accuracy of quantification.[4][5] By introducing a known amount of the deuterated analog at the initial stage of sample preparation, it co-elutes with the unlabeled analyte and experiences similar analytical variations.[5] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), allowing for a precise ratiometric quantification that corrects for these potential errors.[4]
Mechanism of Action of Candesartan
Candesartan functions by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[6] This targeted action leads to a reduction in blood pressure.[6] Understanding this mechanism is fundamental to appreciating the therapeutic context of its quantification.
Caption: Mechanism of action of Candesartan.
Deuterium-Labeled Internal Standard: Candesartan-d4
Candesartan-d4 is the deuterium-labeled analog of Candesartan and is widely used as an internal standard in quantitative bioanalysis.[7][8] Its chemical structure is identical to Candesartan, except for the replacement of four hydrogen atoms with deuterium (B1214612) on the biphenyl (B1667301) ring.[8] This mass difference allows for its distinct detection by a mass spectrometer.
Chemical Information:
Experimental Methodologies
The successful analysis of Candesartan using a deuterium-labeled internal standard involves a multi-step workflow, from sample preparation to LC-MS/MS detection.
Caption: General workflow for Candesartan analysis.
Sample Preparation
The initial and most critical step is the extraction of Candesartan and its internal standard from the biological matrix, typically human plasma. The two most common techniques are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster method.[9] It involves adding a precipitating agent, such as acetonitrile, to the plasma sample.[9][10] This denatures and precipitates the plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, is then injected into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): SPE is a more selective and efficient extraction method that can provide cleaner extracts, leading to reduced matrix effects.[2][3] The process involves passing the plasma sample through a sorbent bed that retains the analyte and internal standard. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is employed to separate Candesartan and Candesartan-d4 from endogenous plasma components before their introduction into the mass spectrometer.[1]
Typical Chromatographic Conditions:
| Parameter | Description |
| Column | C8 or C18 reversed-phase columns are commonly used.[1][11] |
| Mobile Phase | A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is typical.[1][3] |
| Flow Rate | Flow rates generally range from 0.3 to 0.45 mL/min.[2][11] |
| Injection Volume | Small injection volumes, often around 3 µL, are sufficient for sensitive detection.[1] |
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is used for the detection and quantification of Candesartan and its deuterated internal standard. The most common mode of operation is Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.
Typical Mass Spectrometric Parameters:
| Parameter | Candesartan | Candesartan-d4 |
| Ionization Mode | Electrospray Ionization (ESI), either positive or negative mode.[2][9] | ESI, either positive or negative mode.[2][9] |
| Precursor Ion (m/z) | 441.1, 441.2, or 440.9[2][9][11] | 445.1 or 444.6[2][9] |
| Product Ion (m/z) | 263.1 or 263.2[2][11] | 267.1 or 265.1[2][9] |
Method Validation and Quantitative Data
Bioanalytical methods for the quantification of Candesartan must be rigorously validated to ensure their reliability. Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, and recovery.
Summary of Validation Parameters from Various Studies:
| Parameter | Range/Value | Reference |
| Linearity Range | 1.03–307.92 ng/mL | [3] |
| 1 - 400 ng/mL | [2] | |
| 2–500 ng/mL | [1] | |
| 1.2–1030 ng/mL | [11] | |
| 0.400–240.000 ng/mL | [9] | |
| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL | [3] |
| 1 ng/mL | [2] | |
| 2 ng/mL | [1] | |
| 1.2 ng/mL | [11] | |
| 0.400 ng/mL | [9] | |
| Accuracy | 86.70–108.8% | [1] |
| 94.97–107.1% (inter-batch) | [1] | |
| 86.70–108.8% (intra-batch) | [1] | |
| Precision (%CV) | Within 10.0% (intra- and inter-day) | [1] |
| 5.95% to 2.79% (dilution integrity) | [3] | |
| Recovery | 101.9% for Candesartan, 87% for internal standard (propranolol) | [11] |
Conclusion
The use of deuterium-labeled internal standards, such as Candesartan-d4, is indispensable for the accurate and precise quantification of Candesartan in biological matrices by LC-MS/MS. This technical guide has outlined the fundamental principles, detailed experimental workflows, and presented key quantitative data to aid researchers, scientists, and drug development professionals in the implementation of robust and reliable bioanalytical methods for Candesartan. The methodologies described herein, when properly validated, can be confidently applied to a variety of research and clinical settings, ultimately contributing to a better understanding of the pharmacokinetics and therapeutic efficacy of this important antihypertensive agent.
References
- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmascholars.com [pharmascholars.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Role of Stable Isotopes in the Pharmacokinetic Assessment of Candesartan
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan (B1668252), a potent and selective angiotensin II type 1 (AT₁) receptor blocker, is a cornerstone in the management of hypertension and heart failure. Administered as its prodrug, candesartan cilexetil, it undergoes rapid and complete conversion to the active candesartan moiety during gastrointestinal absorption.[1] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing therapeutic regimens and ensuring patient safety. Stable isotope labeling has emerged as a gold-standard methodology, offering unparalleled precision in elucidating the complex pharmacokinetic journey of candesartan.[1]
This technical guide provides a comprehensive overview of the application of stable isotopes in the pharmacokinetic studies of candesartan. It details experimental protocols, presents quantitative data in a comparative format, and visualizes key pathways and workflows to support researchers in the design and interpretation of such studies.
Core Applications of Stable Isotopes in Candesartan Pharmacokinetics
The use of stable isotope-labeled analogues of candesartan, such as those incorporating ¹³C, ¹⁴C, or deuterium (B1214612) (²H), provides significant advantages over traditional pharmacokinetic methods. These include:
-
Absolute Bioavailability Determination: By co-administering an oral dose of unlabeled candesartan cilexetil and an intravenous dose of a labeled candesartan tracer, the absolute bioavailability can be determined in a single study period. This eliminates the intra-subject variability inherent in traditional two-period crossover studies.[1]
-
Metabolite Identification and Quantification: Isotope labeling allows for the definitive tracking and identification of metabolites in complex biological matrices. The unique mass signature of the labeled compound and its metabolites distinguishes them from endogenous molecules.
-
Mass Balance Studies: Radiolabeled isotopes, such as ¹⁴C, are instrumental in determining the routes and rates of excretion of the drug and its metabolites, providing a complete picture of the drug's fate in the body.
-
Bioanalytical Internal Standards: Deuterated or ¹³C-labeled candesartan (e.g., candesartan-d₄) serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] It co-elutes with the analyte and compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]
Experimental Protocols
Protocol 1: Determination of Absolute Bioavailability Using a Stable Isotope Co-administration Approach
This protocol describes a synthesized "gold standard" single-period study to determine the absolute bioavailability of candesartan, based on established methodologies and data from a ¹⁴C-labeled candesartan study.[1][3]
1. Synthesis of Labeled Candesartan:
-
Isotope Selection: ¹³C is a preferred stable isotope for this application to avoid the kinetic isotope effects sometimes observed with deuterium. The synthesis would involve incorporating ¹³C atoms into the candesartan molecule at positions that are not metabolically labile.
-
Synthetic Route: A multi-step synthesis is employed, starting from ¹³C-labeled precursors. The final product, [¹³C]-candesartan, must be chemically and isotopically pure, with its identity and purity confirmed by mass spectrometry and NMR.
2. Study Design:
-
Subjects: Healthy adult volunteers, typically male, are recruited after providing informed consent.[2] Subjects undergo a comprehensive health screening to ensure no clinically significant abnormalities.
-
Dosing: A single oral dose of unlabeled candesartan cilexetil (e.g., 16 mg tablet) is administered concomitantly with a single intravenous microdose of [¹³C]-candesartan. The intravenous dose is pharmacologically inactive but sufficient for analytical detection.
-
Sample Collection:
-
Blood: Serial blood samples are collected in heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours). Plasma is separated by centrifugation and stored at -70°C until analysis.
-
Excreta: Urine and feces are collected pre-dose and for up to 168 hours post-dose to determine excretion pathways.
-
3. Bioanalytical Method:
-
Instrumentation: A validated LC-MS/MS method is used for the simultaneous quantification of unlabeled candesartan and [¹³C]-candesartan in plasma, urine, and feces.[4]
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or protein precipitation.[2] A deuterated internal standard, such as candesartan-d₄, is added to all samples and calibration standards.
-
Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column with an isocratic or gradient mobile phase, typically consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[2][5]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for unlabeled candesartan, [¹³C]-candesartan, and the internal standard.
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (AUC, Cₘₐₓ, tₘₐₓ, t₁/₂) are calculated for both the oral (unlabeled) and intravenous (labeled) administrations using non-compartmental analysis.
-
Absolute bioavailability (F) is calculated as:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Protocol 2: Mass Balance and Excretion Study Using ¹⁴C-Labeled Candesartan Cilexetil
This protocol is based on the study referenced in the FDA's clinical pharmacology review.[3]
1. Synthesis of [¹⁴C]-Candesartan Cilexetil:
-
A precursor in the candesartan cilexetil synthesis is labeled with ¹⁴C at a metabolically stable position. The final radiolabeled product is purified and its specific activity is determined.
2. Study Design:
-
Subjects: Healthy male volunteers meeting inclusion/exclusion criteria.
-
Dosing: A single oral dose of [¹⁴C]-candesartan cilexetil is administered. In a crossover design, the same subjects receive a single intravenous dose of [¹⁴C]-candesartan.
-
Sample Collection: Blood, urine, and feces are collected at frequent intervals for an extended period (e.g., up to 7 days or until radioactivity in excreta returns to baseline) to capture the majority of the excreted dose.
3. Sample Analysis:
-
Total Radioactivity: Total radioactivity in plasma, urine, and homogenized feces is measured by liquid scintillation counting (LSC).
-
Metabolite Profiling: Plasma, urine, and feces extracts are analyzed by radio-HPLC and/or LC-MS/MS to separate and identify the parent drug and its metabolites.
4. Data Analysis:
-
The cumulative percentage of the administered radioactive dose recovered in urine and feces over time is calculated to determine the mass balance.
-
The proportion of each metabolite relative to the total radioactivity is determined to profile the metabolic fate of candesartan.
Data Presentation
Pharmacokinetic Parameters of Candesartan
The following table summarizes key pharmacokinetic parameters of candesartan derived from various studies.
| Parameter | Value | Reference |
| Absolute Bioavailability (Tablet) | ~15% | [6] |
| Absolute Bioavailability (Oral Solution) | 42% | [3] |
| Time to Peak Plasma Concentration (tₘₐₓ) | 3 - 5 hours | [6] |
| Elimination Half-life (t₁/₂) | ~9 - 13 hours | [3] |
| Volume of Distribution (Vd) | 0.13 L/kg | [7] |
| Plasma Protein Binding | >99% | [7] |
| Total Plasma Clearance | 0.37 mL/min/kg | [3] |
| Renal Clearance | 0.19 mL/min/kg | [3] |
Results from a ¹⁴C-Labeled Candesartan Cilexetil Mass Balance Study
This table presents data from a pivotal study that utilized ¹⁴C-labeled candesartan to define its excretion pathways.
| Route of Administration | Excretion Route | Percentage of Recovered Radioactivity | Reference |
| Oral (Solution) | Urine | ~33% | [3] |
| Feces | ~67% | [3] | |
| Intravenous | Urine | ~59% | [3] |
| Feces | ~36% | [3] |
Typical LC-MS/MS Method Parameters for Candesartan Quantification
This table outlines common parameters for a validated bioanalytical method using a stable isotope-labeled internal standard.
| Parameter | Typical Value | Reference |
| Internal Standard | Candesartan-d₄ | [2] |
| Linearity Range | 1 - 500 ng/mL | [5][8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [8] |
| Intra- and Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (% Nominal) | 85 - 115% | [2] |
| Extraction Method | Solid-Phase Extraction (SPE) | [2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [4][5] |
| MRM Transition (Candesartan) | m/z 441.1 → 263.1 | [9] |
| MRM Transition (Candesartan-d₄) | m/z 445.1 → 267.1 | [9] |
Visualizations
Metabolic Pathway of Candesartan Cilexetil
Caption: Metabolic activation and elimination pathways of Candesartan.
Workflow for a Stable Isotope Co-administration Study
Caption: Experimental workflow for determining absolute bioavailability.
Bioanalytical Workflow Using LC-MS/MS
Caption: Analytical workflow for plasma sample quantification.
Conclusion
The application of stable isotope labeling has been pivotal in accurately defining the pharmacokinetic profile of candesartan. From definitive mass balance and absolute bioavailability studies using ¹⁴C-labeling to the routine use of deuterated internal standards in high-precision bioanalytical assays, this technology provides an indispensable tool for drug development professionals. The methodologies and data presented in this guide underscore the power of stable isotopes to generate robust and reliable pharmacokinetic data, facilitating a deeper understanding of candesartan's disposition in humans and supporting its safe and effective clinical use.
References
- 1. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Candesartan Cilexetil-d11
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation of Candesartan (B1668252) Cilexetil-d11, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Candesartan Cilexetil in complex biological matrices. Understanding the fragmentation pattern is paramount for developing robust and reliable bioanalytical methods.
Introduction to Candesartan Cilexetil and its Deuterated Analog
Candesartan Cilexetil is a prodrug that is rapidly hydrolyzed in the body to its active form, Candesartan. It is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension and heart failure. For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are indispensable for correcting matrix effects and variabilities in sample processing and instrument response.
Candesartan Cilexetil-d11 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its chemical structure is identical to Candesartan Cilexetil, except for the substitution of eleven hydrogen atoms with deuterium (B1214612) on the cyclohexyl ring. This results in a significant mass shift, allowing for its clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.
Molecular Formula of this compound: C₃₃H₂₃D₁₁N₆O₆ Molecular Weight of this compound: 621.73 g/mol
The deuterium labeling is specifically on the cyclohexyl moiety, as indicated by its chemical name: 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyl-d11 -oxy)carbonyl]oxy]ethyl Ester.[1]
Mass Spectrometry Fragmentation Analysis
The fragmentation of Candesartan Cilexetil and its deuterated analog is typically achieved using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The following sections detail the expected fragmentation pathways and the resulting product ions.
Fragmentation of Unlabeled Candesartan Cilexetil
Under positive electrospray ionization (ESI+), Candesartan Cilexetil readily forms a protonated molecule [M+H]⁺ at an m/z of 611.26.[2] Subsequent fragmentation primarily occurs at the labile ester linkages.
A comprehensive fragmentation pathway for Candesartan Cilexetil has been established through various studies.[3][4] The major product ions observed in MS/MS spectra are summarized in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (m/z) | Proposed Structure of Fragment |
| 611.26 | 441.1 | 170.16 | Candesartan |
| 611.26 | 423.1 | 188.16 | Decarboxylated Candesartan |
| 441.1 | 263.0 | 178.1 | Biphenyl-tetrazole moiety |
| 423.1 | 395.1 | 28.0 | [Decarboxylated Candesartan - N₂]⁺ |
Predicted Fragmentation of this compound
Given that the deuterium labels are located on the cyclohexyl group, which is part of the cilexetil ester moiety, the fragmentation of this compound is expected to follow a similar pathway to the unlabeled compound. The key difference will be the mass of the fragments containing the deuterated cilexetil group.
The protonated molecule of this compound [M+H]⁺ will have an m/z of 622.73. The primary fragmentation event, the cleavage of the cilexetil group to form the active drug Candesartan, will result in the same Candesartan fragment at m/z 441.1, as the deuterium atoms are lost in the neutral fragment. However, any fragments retaining the deuterated cilexetil moiety would exhibit a mass shift of +11 Da.
The table below outlines the predicted major fragment ions for this compound.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (m/z) | Proposed Structure of Fragment |
| 622.73 | 441.1 | 181.63 | Candesartan (unlabeled) |
| 622.73 | 423.1 | 199.63 | Decarboxylated Candesartan (unlabeled) |
The fragmentation leading to the active form, Candesartan (m/z 441.1), is a crucial transition for quantitative analysis using Multiple Reaction Monitoring (MRM).
Experimental Protocols
The following provides a generalized experimental protocol for the LC-MS/MS analysis of Candesartan Cilexetil using its deuterated internal standard, based on methodologies reported in the literature.[5][6]
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge the samples.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is typically used (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[5]
-
Flow Rate: A typical flow rate is around 0.8 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Candesartan Cilexetil: m/z 611.3 → 441.2
-
This compound (IS): m/z 622.7 → 441.2
-
-
Ion Source Temperature: Approximately 500 °C.[5]
-
Ion Spray Voltage: Around 5500 V.[5]
Visualizations
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Workflow for Bioanalysis
Caption: General workflow for the bioanalysis of Candesartan Cilexetil.
Conclusion
A thorough understanding of the mass spectrometric behavior of this compound is fundamental for its effective use as an internal standard. The predictable fragmentation, primarily yielding the unlabeled Candesartan ion, allows for the development of highly selective and sensitive LC-MS/MS methods for pharmacokinetic and bioequivalence studies. The provided experimental framework serves as a robust starting point for method development and validation, ensuring accurate and reliable quantification of Candesartan Cilexetil in various biological matrices.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Stability of Candesartan Cilexetil-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the available stability data for Candesartan (B1668252) Cilexetil. As of the latest literature review, specific stability studies on its deuterated analogue, Candesartan Cilexetil-d11, are not publicly available. The information presented herein is extrapolated from studies on the non-deuterated compound and should be considered as a preliminary guide. A formal stability investigation is imperative to definitively characterize the stability profile of this compound.
Introduction
Candesartan Cilexetil is an inactive ester prodrug that is hydrolyzed to its active form, candesartan, in the gastrointestinal tract.[1] Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension and heart failure.[1] The stability of the drug substance and its formulated product is a critical quality attribute that can impact its safety and efficacy. This guide provides a comprehensive overview of the known stability characteristics of Candesartan Cilexetil under various stress conditions, based on published forced degradation studies.
Forced Degradation and Stability Profile
Forced degradation studies, also known as stress testing, are conducted to elucidate the intrinsic stability of a drug substance and to identify potential degradation products. These studies are a crucial component of drug development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Summary of Degradation under Stress Conditions
Candesartan Cilexetil has been subjected to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[2][3] The compound demonstrates varying degrees of stability under these conditions. The most significant degradation is observed under hydrolytic conditions, particularly neutral and alkaline hydrolysis.[3][4]
| Stress Condition | Reagent/Condition | Degradation Observed | Reference |
| Hydrolytic | Water | 58.12% | [4] |
| Acidic | 5N HCl | 30.22% | [4] |
| 1N HCl | Significant Degradation | [5] | |
| Alkaline | 5N NaOH | 17.85% | [4] |
| 0.1N NaOH | Significant Degradation | [5] | |
| Oxidative | 3% H2O2 | Stable / Considerable Degradation | [3][5] |
| Thermal | 60°C | 16.23% | [4] |
| Dry Heat | Stable | [2][3] | |
| Photolytic | UV Exposure | 8.32% | [4] |
| Light (ICH Q1B) | 7.53% / Significant Degradation | [3][4] |
Note: Conflicting reports on the stability under oxidative and photolytic stress exist in the literature, which may be due to differences in experimental conditions.
Long-Term Stability
Long-term stability studies on Candesartan Cilexetil tablets have been conducted under various storage conditions, including different temperatures and packaging configurations.[6][7] These studies, conducted over periods up to 36 months, monitor the formation of degradation products and ensure the drug product remains within its specifications.[6] In clinical settings, Candesartan Cilexetil has demonstrated good long-term efficacy and tolerability over 12 months, suggesting the formulated product maintains its stability under normal usage conditions.[8]
Degradation Pathways
The primary degradation pathway for Candesartan Cilexetil is the hydrolysis of the cilexetil ester group to form the active metabolite, candesartan.[9] This occurs both chemically and enzymatically in the body.[10] Forced degradation studies have identified several other degradation products, indicating multiple degradation pathways.
References
- 1. iajpr.com [iajpr.com]
- 2. researchgate.net [researchgate.net]
- 3. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]
- 5. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 6. candesartan cilexetil tablets stability - Mendeley Data [data.mendeley.com]
- 7. candesartan cilexetil tablets stability - Mendeley Data [data.mendeley.com]
- 8. Long-term efficacy and tolerability of candesartan cilexetil in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. japsonline.com [japsonline.com]
Methodological & Application
Application Note: Quantification of Candesartan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candesartan (B1668252) is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure.[1] Accurate quantification of Candesartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Candesartan in human plasma. The protocol employs a stable isotope-labeled internal standard (IS), Candesartan-d11, to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Candesartan reference standard
-
Candesartan-d11 internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)[1]
-
Methanol (B129727) (HPLC grade)[2][3]
-
Ammonium formate (B1220265) (analytical grade)[1][4][5]
-
Formic acid (analytical grade)
-
Human plasma (sourced from a certified blood bank and stored at -70°C ± 10°C)[2]
-
Ultrapure water
Instrumentation
-
Liquid Chromatography: UPLC or HPLC system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Analytical Column: A reverse-phase C18 column (e.g., Thermo Hypersil GOLD C18, 150 × 2.1 mm, 1.9 μm) is suitable for separation.[1]
Preparation of Solutions
-
Candesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Candesartan in 10 mL of methanol.[3]
-
Candesartan Working Solutions: Prepare working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.[3]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Candesartan-d11 in 1 mL of methanol.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 50 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Transfer 100 µL of plasma into a 1.7 mL microcentrifuge tube.[1]
-
Add 50 µL of the Candesartan-d11 internal standard working solution (50 ng/mL) to each tube (except for blank samples).[1]
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 10 minutes.[1]
-
Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new vial for analysis.[1]
-
Inject an appropriate volume (e.g., 3-10 µL) into the LC-MS/MS system.[1][2]
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 μm)[1] |
| Mobile Phase A | 5 mM Ammonium Formate in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Gradient | Isocratic (10:90, A:B)[1] |
| Column Temperature | 40°C[1] |
| Autosampler Temp. | 10°C[1] |
| Injection Volume | 3 µL[1] |
| Run Time | 2.5 minutes[2] |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Candesartan) | m/z 441.1 → 263.1[4][5][6] |
| MRM Transition (Candesartan-d11) | m/z 452.1 → 274.1 (inferred) |
| Dwell Time | 200 ms[2] |
Method Validation and Data
The bioanalytical method should be validated according to regulatory guidelines (e.g., US FDA).[2] Key validation parameters are summarized below.
Calibration Curve and Linearity
The method demonstrated excellent linearity over the concentration range of 1.03 to 400 ng/mL.[2][4][5]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Candesartan | 1 - 400 | > 0.99[1] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.06 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LQC | 3.15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 141.54 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 252.75 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| (Data adapted from representative studies and FDA guidelines; specific values may vary)[2][7] |
Recovery and Matrix Effect
The extraction recovery of Candesartan from human plasma is typically high, with minimal matrix effects observed when using a deuterated internal standard.
| Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) |
| Candesartan | > 85 | > 85 | > 85 |
| Candesartan-d11 | > 85 | > 85 | > 85 |
Stability
Candesartan is stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Result |
| Bench-top | 15 hours at Room Temperature | Stable[7] |
| Autosampler | 52 hours at 10°C | Stable[7] |
| Freeze-Thaw | 5 cycles | Stable[7] |
| Long-term | 112 days at -70°C | Stable[7] |
Visualizations
Caption: Experimental workflow for Candesartan quantification.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acsi-journal.eu [acsi-journal.eu]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for Candesartan Cilexetil-d11 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan (B1668252) cilexetil is an orally administered prodrug that is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1] Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker, which inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[1] Bioequivalence (BE) studies are crucial for the development of generic formulations of candesartan cilexetil to ensure that they are therapeutically equivalent to the innovator product.
These studies require a robust, accurate, and precise bioanalytical method for the quantification of candesartan in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (IS), such as Candesartan Cilexetil-d11, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.[2] While the following protocols are based on methods using a closely related deuterated standard, Candesartan-d4, the principles are directly applicable to this compound.[3][4][5]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Candesartan exerts its antihypertensive effect by blocking the RAAS pathway. The liver produces angiotensinogen, which is converted to angiotensin I by renin, an enzyme released from the kidneys in response to low blood pressure.[6][7] Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II.[6][8] Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further increasing blood pressure.[6] Candesartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its pressor effects.[8]
Bioanalytical Method Protocol: LC-MS/MS Quantification of Candesartan in Human Plasma
This protocol details a validated method for the determination of candesartan in human plasma using a deuterated internal standard and LC-MS/MS.
Materials and Reagents
-
Candesartan reference standard
-
This compound (or Candesartan-d4 as a close substitute) Internal Standard (IS)
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate
-
Formic acid (optional)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Purified water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)[5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve candesartan and the IS in methanol to obtain stock solutions of 1 mg/mL.[3] Store at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the candesartan stock solution with a methanol/water mixture to create working solutions for calibration curve standards and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution with methanol/water to a final concentration (e.g., 500 ng/mL).
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 25 µL of the IS working solution to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (as the protein precipitant) to each tube.[5]
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Conditions | |
| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | A: 5 mM Ammonium Formate in water[3]B: Acetonitrile[3] |
| Gradient/Isocratic | Isocratic (e.g., 10:90, A:B) or a shallow gradient[3] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 30-40°C[5] |
| Injection Volume | 3-10 µL[3] |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Mass Transitions (m/z) | |
| Candesartan | Positive Mode: 441.2 → 263.2[1]Negative Mode: 440.9 → 263.0[5] |
| Candesartan-d4 (IS) | Positive Mode: 445.1 → 267.1[9]Negative Mode: 444.6 → 265.1[5] |
| Source Temperature | 500°C[4] |
| Dwell Time | 200 ms[4] |
Note: The mass transition for this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used. It is expected to have a precursor ion (M+H)+ of approximately m/z 622 and a product ion corresponding to a stable fragment.
Experimental Protocol for a Bioequivalence Study
A typical bioequivalence study for candesartan cilexetil follows a randomized, open-label, two-period, crossover design under fasting conditions.[10]
Study Design
-
Subjects: Healthy adult male and female volunteers.
-
Design: Randomized, two-treatment, two-period crossover.
-
Treatments:
-
Test Product: Generic candesartan cilexetil tablet.
-
Reference Product: Innovator candesartan cilexetil tablet.
-
-
Washout Period: A sufficient period to ensure complete elimination of the drug from the body, typically 14 days for candesartan.[10]
Study Conduct
-
Screening: Potential subjects undergo medical screening to ensure they meet inclusion/exclusion criteria.
-
Period 1:
-
Subjects are admitted to the clinical facility the evening before dosing.
-
After an overnight fast of at least 10 hours, a single oral dose of either the test or reference product is administered with water.[11]
-
Blood samples are collected in K2-EDTA tubes at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
-
Washout: Subjects are discharged and return after the washout period.
-
Period 2:
-
The procedures from Period 1 are repeated, with subjects receiving the alternate treatment.
-
-
Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -70°C until analysis.
Data Presentation and Analysis
Pharmacokinetic Parameters
The plasma concentration-time data for candesartan are used to calculate the following pharmacokinetic (PK) parameters for each subject for both test and reference products:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.
-
Tmax: Time to reach Cmax.
Statistical Analysis
The primary PK parameters (Cmax, AUC0-t, and AUC0-∞) are log-transformed and analyzed using an Analysis of Variance (ANOVA). The key statistical test is the calculation of the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference).
Bioequivalence Criteria
For two products to be considered bioequivalent, the 90% CI for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[10]
Representative Pharmacokinetic Data
The following tables summarize pharmacokinetic data from a representative bioequivalence study of an 8 mg candesartan cilexetil tablet in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Candesartan (Mean ± SD)
| Parameter | Test Formulation (n=48) | Reference Formulation (n=48) |
| Cmax (ng/mL) | 108.8 ± 30.5 | 107.9 ± 29.8 |
| AUC0-t (ng·h/mL) | 894.1 ± 211.7 | 899.7 ± 204.3 |
| AUC0-∞ (ng·h/mL) | 921.4 ± 219.8 | 927.9 ± 212.5 |
| Tmax (h) | 4.0 (3.0 - 6.0) | 4.0 (3.0 - 6.0) |
| t½ (h) | 8.9 ± 1.5 | 8.9 ± 1.4 |
| (Data adapted from a study in healthy Chinese volunteers; Tmax presented as median and range)[10] |
Table 2: Bioequivalence Analysis of Candesartan
| Parameter | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax | 100.4 | 94.6 - 106.6 |
| AUC0-t | 99.1 | 95.8 - 102.5 |
| AUC0-∞ | 99.0 | 95.7 - 102.4 |
| (Data adapted from a study in healthy Chinese volunteers)[10] |
As shown in Table 2, the 90% CIs for the geometric mean ratios for Cmax, AUC0-t, and AUC0-∞ all fall within the 80.00% to 125.00% range, demonstrating the bioequivalence of the test and reference formulations.[10]
References
- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. Renin Angiotensin Aldosterone System | RAAS Steps & Effects - Lesson | Study.com [study.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. nihs.go.jp [nihs.go.jp]
Application Note: Therapeutic Drug Monitoring of Candesartan Using Candesartan Cilexetil-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is crucial for optimizing the efficacy and safety of cardiovascular medications like candesartan (B1668252), an angiotensin II receptor blocker. Candesartan cilexetil is a prodrug that is rapidly hydrolyzed to its active form, candesartan, in the gastrointestinal tract.[1] TDM of candesartan helps in personalizing dosage regimens, especially in specific patient populations or when drug-drug interactions are a concern.[2] Accurate quantification of candesartan in biological matrices, such as plasma, is essential for effective TDM. The use of a stable isotope-labeled internal standard, such as Candesartan Cilexetil-d11, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and instrument response.[3] This application note provides a detailed protocol for the determination of candesartan in human plasma using this compound (or its commonly used analogue, Candesartan-d4) as an internal standard.
Principle
The method is based on the principle of stable isotope dilution analysis coupled with LC-MS/MS. A known concentration of the deuterated internal standard (Candesartan-d11 or -d4) is added to the plasma sample. Both the analyte (candesartan) and the internal standard are co-extracted and analyzed by LC-MS/MS. Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences similar extraction efficiency and ionization suppression or enhancement. Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard. This ratio is then used to determine the concentration of candesartan in the original sample by interpolation from a calibration curve prepared with known concentrations of candesartan and a constant concentration of the internal standard.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of candesartan in human plasma. The following protocols are a synthesis of validated methods reported in the scientific literature.[3][4][5][6]
Materials and Reagents
-
Candesartan analytical standard
-
This compound or Candesartan-d4 (Internal Standard, IS)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
Microcentrifuge tubes (1.7 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Candesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of candesartan in methanol to obtain a final concentration of 1 mg/mL.[3][5]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound (or -d4) in methanol to achieve a concentration of 1 mg/mL.[5]
-
Candesartan Working Solutions: Prepare a series of working solutions by serially diluting the candesartan stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into blank plasma for calibration standards and quality control (QC) samples.[3]
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 50 ng/mL. The optimal concentration may need to be determined based on the specific instrument's sensitivity.[4]
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a rapid and straightforward method for sample clean-up.[4]
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.7 mL microcentrifuge tube.[4]
-
Add 50 µL of the internal standard working solution (e.g., 50 ng/mL) to each tube (except for blank samples, where 50 µL of methanol is added).[4]
-
Vortex briefly to mix.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for approximately 10 minutes.[4]
-
Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[4]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., Thermo Hypersil Gold C18, 150 × 2.1 mm, 1.9 µm)[4] |
| Mobile Phase A | 5 mM Ammonium Formate in water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | Isocratic (e.g., 10:90, A:B)[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 3-10 µL[3][4] |
| Column Temperature | 40°C[4] |
| Autosampler Temp. | 10°C[4] |
| Run Time | 1.5 - 2.5 minutes[3][4] |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[3][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Positive Mode: Candesartan: m/z 441.1 > 263.1; Candesartan-d4: m/z 445.1 > 267.1[6]Negative Mode: Candesartan: m/z 439.0 > 309.1; Candesartan-d4: m/z 443.0 > 312.0[5] |
| Source Temperature | 500°C[3] |
| Ion Spray Voltage | 5500 V[3] |
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 1: Summary of Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [4][6] |
| Correlation Coefficient (r²) | > 0.99 | [4][5] |
| Lower Limit of Quantitation (LLOQ) | 1 - 2 ng/mL | [4][6] |
| Intra-day Precision (%CV) | < 10% | [4] |
| Inter-day Precision (%CV) | < 10% | [4] |
| Intra-day Accuracy (%) | 86.7 - 108.8% | [4] |
| Inter-day Accuracy (%) | 94.9 - 107.1% | [4] |
| Mean Recovery (%) | 90.2 ± 2.52% | [3] |
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 2.0 (LLOQ) | 1.95 | 97.5 |
| 5.0 | 5.10 | 102.0 |
| 20.0 | 19.8 | 99.0 |
| 50.0 | 50.5 | 101.0 |
| 100.0 | 98.7 | 98.7 |
| 250.0 | 253.0 | 101.2 |
| 500.0 (ULOQ) | 495.0 | 99.0 |
Visualizations
The following diagrams illustrate the key processes involved in the therapeutic drug monitoring of candesartan.
Caption: Experimental workflow for candesartan TDM.
Caption: Mechanism of action of Candesartan.
Conclusion
The LC-MS/MS method using a stable isotope-labeled internal standard like this compound provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of candesartan in human plasma. The detailed protocol and performance characteristics outlined in this application note serve as a comprehensive guide for researchers and drug development professionals. This methodology ensures accurate and reliable quantification, which is fundamental for pharmacokinetic studies and for optimizing patient therapy with candesartan.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Candesartan and its d11 Analog Using Liquid-Liquid Extraction
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the simultaneous quantification of Candesartan and its deuterated internal standard, Candesartan-d11, in human plasma. The described method is simple, utilizes a small sample volume, and is suitable for high-throughput analysis in pharmacokinetic studies. The subsequent analysis by LC-MS/MS provides excellent sensitivity and selectivity. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, including detailed experimental procedures, quantitative performance data, and visual representations of the workflow and the drug's mechanism of action.
Introduction
Candesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely used in the treatment of hypertension and heart failure.[1][2] Accurate determination of Candesartan concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a classic and effective sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest from the aqueous biological matrix into an immiscible organic solvent. The use of a stable isotope-labeled internal standard, such as Candesartan-d11, is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the method.
Experimental Protocol
This protocol is a composite of validated methods for the extraction of Candesartan from human plasma.[3][4][5]
Materials and Reagents:
-
Candesartan and Candesartan-d11 reference standards
-
Human plasma (with appropriate anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tertiary butyl methyl ether (TBME) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Candesartan and Candesartan-d11 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Candesartan stock solution with a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Candesartan-d11 stock solution with a 50:50 methanol:water mixture to achieve a final concentration suitable for spiking into plasma samples (e.g., 50 ng/mL).
Sample Preparation: Liquid-Liquid Extraction Protocol
-
Sample Aliquoting: Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the Candesartan-d11 internal standard working solution to each tube (except for blank samples, to which 50 µL of 50:50 methanol:water is added).
-
Vortexing: Briefly vortex the samples for approximately 10-15 seconds to ensure homogeneity.
-
Acidification: Add 200 µL of 0.1% formic acid in water to each tube and vortex again. This step helps to protonate the analytes and improve their partitioning into the organic solvent.
-
Organic Solvent Addition: Add 1 mL of the extraction solvent (e.g., a 70:30 v/v mixture of tertiary butyl methyl ether and dichloromethane) to each tube.
-
Extraction: Vortex the samples vigorously for 5-10 minutes to facilitate the extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to achieve complete phase separation.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted samples and inject an appropriate volume (e.g., 3-5 µL) into the LC-MS/MS system for analysis.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for Candesartan following liquid-liquid extraction.
Table 1: Calibration and Linearity
| Parameter | Value |
| Calibration Range | 2 - 500 ng/mL[1][6] |
| Linearity (r²) | > 0.99[1][6] |
| Lower Limit of Quantification (LLOQ) | 1-2 ng/mL[1][3] |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 2 | < 10.0 | < 10.0 | 86.70 - 100.6 |
| Low QC (LQC) | 6 | < 10.0 | < 10.0 | 94.97 - 107.1 |
| Medium QC (MQC) | 200 | < 10.0 | < 10.0 | 94.97 - 107.1 |
| High QC (HQC) | 400 | < 10.0 | < 10.0 | 94.97 - 107.1 |
Data compiled from multiple sources and are representative.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Candesartan | 85 - 110 | Minimal |
| Candesartan-d11 (IS) | 85 - 110 | Minimal |
Data compiled from multiple sources and are representative.[4][7]
Visualizations
Experimental Workflow
Caption: Liquid-liquid extraction workflow for Candesartan.
Candesartan Mechanism of Action: Signaling Pathway
Caption: Candesartan's blockade of the Angiotensin II signaling pathway.
Discussion
The presented liquid-liquid extraction protocol is a reliable method for the isolation of Candesartan and its deuterated analog from human plasma. The use of a deuterated internal standard is critical for achieving high accuracy and precision by compensating for any variability during the sample preparation and analysis stages. The choice of extraction solvent, typically a mixture of a moderately polar ether like TBME and a non-polar solvent like dichloromethane, ensures efficient extraction of the moderately lipophilic Candesartan molecule while minimizing the co-extraction of highly polar or non-polar interferences. Acidification of the plasma sample prior to extraction is a key step that ensures Candesartan, an acidic drug, is in its non-ionized form, thereby promoting its partitioning into the organic solvent.
The quantitative data presented demonstrates that the method is sensitive, with an LLOQ in the low ng/mL range, and provides excellent linearity over a clinically relevant concentration range. The intra- and inter-day precision and accuracy values are well within the acceptable limits set by regulatory guidelines for bioanalytical method validation. The high recovery and minimal matrix effects indicate that the LLE procedure effectively removes interfering components from the plasma matrix, leading to a clean extract and reliable quantification.
Conclusion
This application note provides a detailed and robust liquid-liquid extraction protocol for the quantification of Candesartan and its d11 analog in human plasma. The method is simple, rapid, and requires a small sample volume, making it well-suited for high-throughput bioanalysis in support of pharmacokinetic and clinical studies. The accompanying quantitative data and workflow diagrams offer a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 5. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Candesartan and its Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the separation and quantification of the angiotensin II receptor blocker, Candesartan, and its deuterated internal standard. The method is optimized for high-throughput analysis in biological matrices, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol details the sample preparation, chromatographic conditions, and mass spectrometric parameters.
Introduction
Candesartan is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension and heart failure. Accurate and reliable quantification of Candesartan in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. UPLC-MS/MS offers the high sensitivity, selectivity, and speed required for such analyses. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is essential for correcting for matrix effects and variations in sample processing and instrument response. While the user requested a method for a d11 standard, the scientific literature predominantly reports the use of Candesartan-d4. This application note provides a comprehensive method based on the widely validated use of a deuterated internal standard, which can be readily adapted for a d11 analog by adjusting the mass-to-charge ratios in the mass spectrometer settings.
Experimental
Materials and Reagents
-
Candesartan and its deuterated internal standard (e.g., Candesartan-d4)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Ammonium formate (B1220265) and formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Candesartan from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 500 µL of acetonitrile and vortex for 10 minutes to precipitate the proteins.
-
Centrifuge the samples at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new vial for UPLC-MS/MS analysis.
UPLC Conditions
The chromatographic separation is achieved on a C18 reversed-phase column.
| Parameter | Value |
| Column | Thermo Hypersil GOLD C18 (150 x 2.1 mm, 1.9 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Gradient | Isocratic (10:90, A:B) |
| Run Time | 1.5 - 2.5 minutes |
MS/MS Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Candesartan | 441.16 | 263.21 | 20 | 200 |
| Candesartan-d4 (IS) | 445.20 | 267.20 | 20 | 200 |
| Candesartan-d11 (IS, Predicted) | 452.2 | 274.2 | ~20 | 200 |
Note on Candesartan-d11: The precursor ion for Candesartan-d11 is calculated based on the addition of 11 deuterium (B1214612) atoms to the molecular weight of Candesartan. The product ion is predicted based on the known fragmentation pattern of Candesartan, where the cleavage of the ethyl ester and loss of the tetrazole ring occurs. The optimal collision energy for Candesartan-d11 should be determined empirically but is expected to be similar to that of the unlabeled compound and the d4-standard.
Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Candesartan and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Follow the protein precipitation protocol described in the "Sample Preparation" section.
-
-
UPLC-MS/MS Analysis:
-
Set up the UPLC and MS/MS systems with the parameters outlined in the respective tables.
-
Inject the prepared samples onto the UPLC system.
-
-
Data Analysis:
-
Integrate the peak areas for both Candesartan and the internal standard using the instrument's software.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Candesartan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Experimental Workflow and System Logic
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of the UPLC-MS/MS system components.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Candesartan in biological matrices. The simple sample preparation and short chromatographic run time make it well-suited for high-throughput applications. The provided parameters can be used as a starting point for method development and validation in any laboratory equipped with a UPLC-MS/MS system. For the use of a Candesartan-d11 internal standard, the mass transitions should be optimized, but the chromatographic and sample preparation conditions are expected to remain the same.
Application Note: Quantitative Analysis of Candesartan using a Deuterated Internal Standard
Introduction
Candesartan, an angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension and heart failure. Accurate and precise quantification of Candesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for establishing a calibration curve for the quantitative analysis of Candesartan in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Candesartan Cilexetil-d11 as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it compensates for variability in sample preparation and instrument response.
Experimental
Materials and Reagents
-
Candesartan (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm)[1]
Preparation of Stock and Working Solutions
2.3.1. Candesartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Candesartan reference standard and dissolve it in 10 mL of methanol.
2.3.2. This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
2.3.3. Working Solutions: Prepare serial dilutions of the Candesartan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. A working solution of the internal standard is also prepared by diluting the IS stock solution in the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of blank human plasma into a microcentrifuge tube.
-
Add the appropriate amount of Candesartan working solution to create calibration curve points. For the blank and zero samples, add diluent instead.
-
Add a fixed amount of the this compound internal standard working solution to all samples except the blank.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
2.5.1. Liquid Chromatography:
| Parameter | Value |
| Column | C18 (e.g., 100 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~2.5 minutes[2] |
2.5.2. Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Candesartan) | m/z 441.2 → 263.2[3] |
| MRM Transition (this compound) | m/z 622.4 → 441.2 (inferred) |
| Dwell Time | 200 ms[2] |
| Collision Gas | Argon |
Calibration Curve Construction
A calibration curve is constructed by plotting the peak area ratio of Candesartan to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used. The calibration curve should include a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels.
Data and Results
The following tables summarize typical quantitative data for a Candesartan calibration curve established using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Calibration Range | 1.0 - 500 ng/mL[1][2] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99[1] |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | < 15% | < 15% | 85-115% |
| Low QC | 3.0 | < 15% | < 15% | 85-115% |
| Mid QC | 100 | < 15% | < 15% | 85-115% |
| High QC | 400 | < 15% | < 15% | 85-115% |
Data presented in Tables 1 and 2 are representative values obtained from similar published methods and should be established for each specific assay.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Candesartan.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative determination of Candesartan in plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The simple protein precipitation extraction procedure allows for high-throughput sample analysis.
References
Application Note: Pharmacokinetic Modeling of d11-Labeled Candesartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan (B1668252) is an angiotensin II receptor blocker (ARB) widely used for the treatment of hypertension and heart failure.[1][2][3] It is administered as the prodrug, Candesartan cilexetil, which is rapidly and completely hydrolyzed to the active moiety, Candesartan, during absorption from the gastrointestinal tract.[1][3][4] Understanding the pharmacokinetic profile of Candesartan is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of stable isotope-labeled compounds, such as d11-labeled Candesartan, in conjunction with highly sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise pharmacokinetic characterization. This application note provides a detailed protocol for a pharmacokinetic study of d11-Candesartan and the subsequent modeling of its behavior. While specific studies utilizing d11-Candesartan were not identified, this document synthesizes established pharmacokinetic data for Candesartan and standard methodologies for stable isotope-labeled drug analysis. Deuterated forms of Candesartan, such as d4-Candesartan, are commonly used as internal standards in bioanalytical methods, demonstrating the feasibility of the described techniques.[5][6]
Pharmacokinetic Profile of Candesartan
The pharmacokinetic parameters of Candesartan have been well-documented in various studies. The use of d11-labeled Candesartan is not expected to alter its pharmacokinetic properties. The following table summarizes typical pharmacokinetic parameters for Candesartan following oral administration of Candesartan cilexetil.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 3 - 5 hours | [5] |
| Cmax (Peak Plasma Concentration) | 62.23 - 68.69 ng/mL (for an 8 mg dose) | [5] |
| AUC0-t (Area Under the Curve) | 871.3 - 911.0 h*ng/mL (for an 8 mg dose) | [5] |
| Elimination Half-life (t1/2) | Approximately 9 hours | [4][7] |
| Absolute Bioavailability | Approximately 15% | [4] |
| Volume of Distribution (Vd) | 0.13 L/kg | [8][9] |
| Plasma Protein Binding | >99% | [8][9] |
| Total Plasma Clearance | 0.37 mL/min/kg | [4] |
Experimental Protocols
Study Design
A randomized, open-label, single-dose, crossover study is proposed. Healthy human volunteers will receive a single oral dose of d11-Candesartan cilexetil. Blood samples will be collected at predetermined time points for pharmacokinetic analysis.
Subject Recruitment
A cohort of healthy male and female volunteers, typically between the ages of 18 and 45, will be recruited. All participants will provide written informed consent before enrollment. A thorough medical history, physical examination, and clinical laboratory tests will be conducted to ensure they meet the inclusion criteria and have no contraindications.
Dosing
Each subject will receive a single oral dose of a formulation containing d11-Candesartan cilexetil (e.g., equivalent to 16 mg of Candesartan cilexetil) with 240 mL of water after an overnight fast of at least 10 hours.
Blood Sample Collection
Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[5]
Sample Processing and Storage
Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C within 30 minutes of collection. The plasma samples will be stored at -70°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
-
To 100 µL of plasma sample, add 50 µL of an internal standard solution (unlabeled Candesartan, 50 ng/mL in methanol).
-
Add 500 µL of acetonitrile (B52724) to precipitate plasma proteins.[10]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[10]
-
Chromatographic Column: A C18 column (e.g., Thermo Hypersil GOLD C18, 150 x 2.1 mm, 1.9 µm) is suitable for separation.[10]
-
Mobile Phase: An isocratic mobile phase consisting of 5 mM ammonium (B1175870) formate (B1220265) and acetonitrile (e.g., in a 10:90 v/v ratio) can be used.[10]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to detect the transitions for d11-Candesartan and the unlabeled Candesartan internal standard. The specific mass transitions will need to be determined based on the exact mass of the d11-labeled compound, but will be analogous to those used for d4-Candesartan and unlabeled Candesartan. For example, the transition for unlabeled Candesartan is m/z 441.2 → 263.2.[11]
A calibration curve will be prepared by spiking known concentrations of d11-Candesartan into blank plasma. The concentration of d11-Candesartan in the study samples will be determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for such an assay is typically in the order of 1-500 ng/mL.[10]
Signaling and Metabolic Pathways
Biotransformation of Candesartan Cilexetil
Candesartan cilexetil is a prodrug that is completely metabolized by esterases in the intestinal wall during absorption to form the active drug, Candesartan.[1][9]
References
- 1. Candesartan - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. japsonline.com [japsonline.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve co-elution of Candesartan and Candesartan Cilexetil-d11
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of Candesartan (B1668252), particularly when using Candesartan Cilexetil-d11 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak co-elution in liquid chromatography?
A1: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks.[1][2] This is a common challenge that can compromise the accuracy of quantification.[3] Key causes include:
-
Inadequate Selectivity (α): The column's stationary phase and the mobile phase composition do not provide sufficiently different interactions with the analytes.[1]
-
Low Column Efficiency (N): Peak broadening can lead to peaks merging. This can be caused by a deteriorating column, extra-column volume, or a non-optimal flow rate.[3][4]
-
Insufficient Retention (k'): If analytes have a low capacity factor and elute too close to the void volume, there is not enough interaction with the stationary phase for a proper separation to occur.[2]
Q2: How can I confirm that I have a co-elution problem?
A2: Visual inspection of the chromatogram may reveal signs like peak shoulders, tailing, or asymmetrical shapes, which can indicate hidden peaks.[2] For more definitive confirmation:
-
Diode Array Detector (DAD/PDA): A peak purity analysis can be performed. The UV-Vis spectra are scanned across the peak; if the spectra are not identical, the peak is impure and co-elution is likely occurring.[1]
-
Mass Spectrometry (MS): An MS detector is a powerful tool to identify co-elution. By examining the mass spectra across the peak, you can determine if more than one mass-to-charge ratio (m/z) is present.[3] For Candesartan and this compound, you can monitor their specific m/z values to see if their elution profiles overlap with other components.
Q3: What is the "chromatographic isotope effect" and how does it relate to this compound?
A3: The chromatographic isotope effect refers to the potential for a stable isotope-labeled (SIL) internal standard (like one labeled with deuterium, ²H) to have a slightly different retention time than its unlabeled counterpart.[5] Deuterium-labeled compounds can sometimes elute slightly earlier than the native analyte.[6] While SIL internal standards are chosen to mimic the analyte's behavior, this slight shift is a known phenomenon.[6][7] For most quantitative bioanalysis using LC-MS, this small difference is acceptable as the detector can distinguish the compounds by mass. The primary goal is to ensure both compounds are well-separated from matrix interferences.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving co-elution issues involving Candesartan and its internal standard.
Q4: How can I improve peak separation by modifying the mobile phase?
A4: The mobile phase is often the first and most effective parameter to adjust for improving resolution.
-
Adjust Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times for both Candesartan and this compound, which may improve their separation from other interfering peaks. If using an isocratic method, try decreasing the organic content. If using a gradient, make the gradient shallower to increase the separation window.[3]
-
Change Organic Solvent Type: The selectivity of the separation can be significantly altered by switching the organic solvent. If you are using acetonitrile, trying methanol (B129727) (or vice versa) can change the elution order and resolve co-eluting peaks.[1]
-
Modify Mobile Phase pH: Candesartan is an acidic molecule. Adjusting the pH of the aqueous portion of the mobile phase can change its ionization state and dramatically impact its retention on a reversed-phase column. Using a buffer is critical to maintain a stable pH. For Candesartan, methods often use acidic buffers (pH 2.0-4.0) with phosphate (B84403) or formate.[8][9][10] Experimenting with the pH within the stable range of your column can significantly improve selectivity.
Q5: What should I do if modifying the mobile phase is not sufficient?
A5: If mobile phase optimization does not resolve the co-elution, changing the stationary phase (i.e., the column) is the next logical step. Different column chemistries provide different types of interactions with the analytes.
-
Change Stationary Phase Chemistry: If you are using a standard C18 column, consider a column with a different selectivity. For example, a Phenyl-Hexyl column offers π-π interactions, which can be beneficial for separating aromatic compounds like Candesartan. A study separating Candesartan and Hydrochlorothiazide found a phenyl-hexyl column performed better than C8 and C18 columns.[11]
-
Consider Column Properties: Using a column with smaller particles (e.g., switching from a 5 µm HPLC column to a sub-2 µm UPLC column) can dramatically increase efficiency and resolution.[12][13] Increasing column length can also improve separation, though it will increase run time and backpressure.[4]
Q6: Can adjusting other instrumental parameters help resolve co-elution?
A6: Yes, temperature and flow rate can also be optimized to improve separation.
-
Adjust Column Temperature: Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks and sometimes alter selectivity.[4][14] This can be an effective way to fine-tune a separation.
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency, leading to narrower peaks and better resolution. However, this will also increase the analysis time.
Experimental Protocols
Protocol 1: Baseline Method for Candesartan Analysis
This protocol provides a starting point for the analysis of Candesartan, adapted from published methods.[9][15]
-
Chromatographic System: HPLC or UPLC system equipped with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reversed-phase column (e.g., Phenomenex Gemini C18, 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in water, pH adjusted to 2.0 with formic acid.[9]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Elution Mode: Isocratic elution with 80% Mobile Phase B.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Settings:
Protocol 2: Systematic Troubleshooting for Co-elution
-
Confirm the Problem: Inject a blank matrix, a sample with only Candesartan, and a sample with only the internal standard (this compound) to identify the retention time of each compound and any interfering peaks from the matrix.
-
Mobile Phase Optimization (pH): Prepare mobile phase A with different pH values (e.g., 2.5, 3.0, 3.5) while keeping the organic ratio constant. Analyze the sample at each pH to observe changes in selectivity and resolution.
-
Mobile Phase Optimization (Organic Solvent):
-
Gradient: If using an isocratic method, develop a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions. Based on the scouting run, create a shallower gradient around the elution time of the analytes.
-
Solvent Type: If resolution is still poor with acetonitrile, replace it with methanol and re-optimize the gradient or isocratic conditions.
-
-
Column Selection: If mobile phase changes are insufficient, switch to a column with a different selectivity (e.g., a Phenyl-Hexyl phase) and repeat the mobile phase optimization steps.
-
Temperature and Flow Rate Fine-Tuning: Once a promising separation is achieved, make small adjustments to the column temperature (e.g., ± 5 °C) and flow rate (e.g., ± 0.1 mL/min) to further refine the resolution.
Quantitative Data Summary
The following table summarizes chromatographic conditions from various published methods for the analysis of Candesartan and Candesartan Cilexetil.
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Candesartan Cilexetil & Impurities | Waters Acquity BEH Shield RP18 (1.7 µm) | Gradient: A=0.01M Phosphate buffer (pH 3.0), B=Acetonitrile/Water (95:5) | N/A (UPLC) | UV (254 nm & 210 nm) | [8] |
| Candesartan | Gemini C18 (5 µm) | Acetonitrile / 5 mM Ammonium Formate pH 2.0 (90:10, v/v) | 0.3 | MS/MS | [9] |
| Candesartan & Hydrochlorothiazide | Phenyl-hexyl column | Acetonitrile / 1% Formic acid (7:3, v/v) | 0.8 | UV (270 nm) | [11] |
| Candesartan & Hydrochlorothiazide | Phenomenex Gemini NX C18 (5 µm) | Organic mixture / Buffer solution (80:20, v/v) | 0.8 | MS/MS | |
| Candesartan Cilexetil | Phenomenex Luna C8 (5 µm) | Methanol / 10mM KH₂PO₄ pH 3.0 (85:15, v/v) | 1.0 | UV (260 nm) | [15] |
| Candesartan Cilexetil | C18 column | 20mM Phosphate buffer pH 4.0 / Acetonitrile (62:38, v/v) | 1.0 | UV (252 nm) | [10] |
Visualizations
Caption: A logical workflow for troubleshooting co-elution in liquid chromatography.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. An Internal Standard High-Performance Liquid Chromatography Method for Simultaneous Quantification of Candesartan and Hydrochlorothiazide in Combined Formulations - ProQuest [proquest.com]
- 12. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. actapharmsci.com [actapharmsci.com]
Technical Support Center: Enhancing Candesartan Detection with Candesartan Cilexetil-d11
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Candesartan (B1668252) Cilexetil-d11 to improve the sensitivity of Candesartan detection, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use Candesartan Cilexetil-d11 as an internal standard (IS) for Candesartan quantification?
Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2] Candesartan Cilexetil is a prodrug that is rapidly and completely hydrolyzed to the active analyte, Candesartan, in the body.[3][4] A deuterated analog, such as d11, is chemically identical to the analyte and will behave similarly during sample extraction, chromatography, and ionization.[5][6] This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision in your results.[2][7]
Q2: What are the key advantages of using a SIL internal standard over a structural analog?
While structural analogs can be used, SIL internal standards like this compound offer superior performance.[2] They co-elute with the analyte, providing the most accurate correction for matrix effects and variability in the ionization source. Structural analogs may have different extraction recoveries and ionization efficiencies, which can lead to less accurate quantification.[2]
Q3: What is the expected mass difference between Candesartan and the active form of this compound?
This compound is a deuterated version of the prodrug. During its conversion to the active form, the deuterated portion remains on the Candesartan molecule. This results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the internal standard. The exact mass difference will depend on the specific deuteration pattern of the supplied standard.
Q4: Can I use Candesartan-d4 as an alternative internal standard?
Yes, Candesartan-d4 is another commonly used SIL internal standard for Candesartan quantification and has been successfully employed in several validated bioanalytical methods.[8][9][10] The choice between this compound and Candesartan-d4 may depend on commercial availability, cost, and the specific requirements of your assay.
Troubleshooting Guide
Issue 1: Poor Sensitivity or No Signal for Candesartan
-
Potential Cause: Suboptimal mass spectrometry parameters.
-
Troubleshooting Step: Ensure the mass spectrometer is tuned for the specific mass transitions of Candesartan and its deuterated internal standard. For Candesartan, a common transition is m/z 441.2 → 263.2.[11] For a deuterated standard like Candesartan-d4, the transition would be m/z 445.1 > 267.1.[8]
-
Potential Cause: Inefficient sample extraction.
-
Troubleshooting Step: Optimize the extraction procedure. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been used successfully for Candesartan.[8][9] Ensure the pH of the sample and the choice of extraction solvent are appropriate to maximize the recovery of Candesartan.
-
Potential Cause: Degradation of the analyte.
-
Troubleshooting Step: Candesartan can be sensitive to acidic and basic conditions.[12] Ensure that sample handling and storage conditions minimize degradation.
Issue 2: High Variability in Results
-
Potential Cause: Inconsistent sample preparation.
-
Troubleshooting Step: Ensure precise and consistent pipetting, especially when adding the internal standard. The concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls.
-
Potential Cause: Matrix effects.
-
Troubleshooting Step: While a SIL internal standard mitigates matrix effects, significant ion suppression or enhancement can still be a problem. Evaluate the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to a neat solution.[13] If necessary, improve the sample cleanup procedure or adjust the chromatographic conditions to separate the analyte from interfering matrix components.
Issue 3: Internal Standard Signal is Low or Absent
-
Potential Cause: Incorrect concentration of the internal standard working solution.
-
Troubleshooting Step: Verify the preparation and dilution of the internal standard stock solution.
-
Potential Cause: Degradation of the internal standard.
-
Troubleshooting Step: Check the stability of the internal standard under the storage and experimental conditions.
Issue 4: Chromatographic Peak Shape is Poor (e.g., tailing, fronting, or splitting)
-
Potential Cause: Suboptimal mobile phase composition.
-
Troubleshooting Step: Adjust the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and the aqueous component (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffer).[8] The pH of the mobile phase can also significantly impact peak shape.
-
Potential Cause: Column degradation or contamination.
-
Troubleshooting Step: Flush the column with a strong solvent or replace it if necessary. Using a guard column can help extend the life of the analytical column.
Experimental Protocols
LC-MS/MS Method for the Quantification of Candesartan in Human Plasma
This protocol is a generalized procedure based on common practices in published literature.[8][9][11]
1. Preparation of Stock and Working Solutions
-
Candesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Candesartan in 10 mL of methanol (B129727).[11]
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the Candesartan stock solution.
-
Working Solutions: Prepare serial dilutions of the Candesartan stock solution in methanol or a suitable diluent to create calibration standards and quality control (QC) samples. The internal standard stock solution should also be diluted to a suitable working concentration.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the this compound working solution.
-
Add 500 µL of methanol (or another suitable protein precipitation agent) to precipitate the plasma proteins.[11]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at a high speed (e.g., 4800 rpm) for 15 minutes at a low temperature (e.g., <10°C).[11]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrument Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C8 or C18 column is commonly used.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate).[9][11]
-
Flow Rate: Typically in the range of 0.3-0.8 mL/min.
-
Injection Volume: A small injection volume (e.g., 3-5 µL) is usually sufficient.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Transitions:
Data Presentation
Table 1: Linearity and Sensitivity of Candesartan Detection Methods
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | 1.2 - 1030 | 1.169 | [11] |
| UPLC-MS/MS | 2 - 500 | 2 | |
| LC-MS/MS | 1 - 400 | 1 | [8] |
| LC-MS/MS | 1.03 - 307.92 | 1.03 | [9] |
| LC-MS/MS | 1 - 160 | 1 | [14] |
Table 2: Accuracy and Precision of Candesartan Quantification
| Concentration Level | Accuracy (%) | Precision (%CV) | Reference |
| LLOQ | 86.70 - 100.6 | < 10.0 | |
| LQC, MQC, HQC | 86.70 - 108.8 | < 10.0 | |
| LQC, MQC, HQC | 85.0 - 115.0 | < 15 | [8] |
| LLOQ | 103.18 | 4.05 | [9] |
Table 3: Recovery of Candesartan from Human Plasma
| Concentration Level | Recovery (%) | Reference |
| LQC | 101.9 | [11] |
| MQC | 102.8 | [11] |
| HQC | 110.6 | [11] |
| LQC, MQC2, HQC | 90.20 ± 2.52 | [9] |
Visualizations
Caption: Experimental workflow for Candesartan quantification.
Caption: Troubleshooting logic for poor sensitivity.
Caption: Role of an internal standard in LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. omicsonline.org [omicsonline.org]
- 5. veeprho.com [veeprho.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmascholars.com [pharmascholars.com]
- 10. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. scielo.br [scielo.br]
- 14. LC-MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Candesartan Cilexetil-d11 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape in the analysis of Candesartan (B1668252) Cilexetil-d11.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the analysis of Candesartan Cilexetil-d11?
Poor peak shape in the chromatographic analysis of this compound can manifest as peak tailing, fronting, or splitting. The primary causes are often related to the interaction between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC/UPLC system itself. Specific factors include secondary interactions with residual silanols on the column, improper mobile phase pH, column overload, and extra-column volume.
Q2: I am observing significant peak tailing for this compound. What are the likely causes and how can I resolve this?
Peak tailing is a common issue, often resulting from unwanted interactions between the analyte and the stationary phase. For Candesartan Cilexetil, which has basic functional groups, interactions with acidic residual silanol (B1196071) groups on the silica-based column packing are a frequent cause.
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., around 3.0) can suppress the ionization of residual silanols, minimizing these secondary interactions.[1][2]
-
Column Selection: Employing a highly deactivated column with end-capping or a polar-embedded stationary phase can shield the analyte from residual silanols.
-
Mobile Phase Modifiers: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can help to saturate the active sites on the stationary phase.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q3: My peaks for this compound are fronting. What could be the reason?
Peak fronting is typically caused by sample overload, where the concentration of the analyte is too high for the column to handle, or by a mismatch between the sample solvent and the mobile phase.
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Concentration: Dilute the sample to a lower concentration.
-
Decrease Injection Volume: Inject a smaller volume of the sample onto the column.
-
Sample Solvent Compatibility: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Dissolving the sample in the mobile phase itself is often the best practice.
Q4: I am seeing split peaks for this compound. What is the cause and how can it be fixed?
Split peaks can be caused by a number of factors, including a partially clogged inlet frit, a void at the head of the column, or co-elution with an interfering compound.
Troubleshooting Steps for Split Peaks:
-
Column Maintenance: If a column void is suspected, it may need to be repacked or replaced. A partially blocked frit can sometimes be cleared by back-flushing the column (if the manufacturer's instructions permit).
-
Sample Preparation: Ensure that the sample is fully dissolved and free of particulates by filtering it before injection.
-
Injection Technique: Incompatibilities between the injection solvent and the mobile phase can sometimes lead to peak splitting. As with peak fronting, dissolving the sample in the mobile phase is recommended.
Q5: My deuterated internal standard (this compound) and the non-deuterated analyte do not co-elute perfectly. Why is this happening and is it a problem?
This phenomenon is known as the "isotope effect" and is not uncommon in liquid chromatography. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in the physicochemical properties of the molecules and, consequently, a small separation on the chromatographic column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
While perfect co-elution is ideal, a small, consistent, and reproducible separation may be acceptable as long as it does not lead to differential matrix effects that could impact the accuracy of quantification.
Experimental Protocols
Below are examples of experimental conditions that have been successfully used for the analysis of Candesartan and can be adapted for this compound.
Method 1: UPLC-MS/MS for Candesartan
-
Column: Phenomenex, Gemini NX C18 (100 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase:
-
Gradient: Isocratic elution with 80% A and 20% B[1]
-
Flow Rate: 0.800 mL/min[1]
-
Injection Volume: 10 µL
-
Temperature: 40°C
-
Detection: MS/MS (Negative Ion Mode)[1]
Method 2: HPLC-UV for Candesartan Cilexetil
-
Column: Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile and 0.1% Orthophosphoric Acid (pH 2.5) in a ratio of 35:65 (v/v)[3]
-
Flow Rate: 1.5 mL/min[3]
-
Detection: UV at 258 nm[3]
-
Temperature: Ambient
Data Presentation
Table 1: Recommended Chromatographic Conditions for this compound Analysis
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Column | C18, 5 µm, 4.6 x 150 mm[4] | C8, 5 µm, 2.1 x 100 mm[5] | UPLC C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 5mM Ammonium Acetate | Ammonium trifluoroacetate (B77799) buffer with formic acid[5] | 0.01 M Phosphate buffer (pH 3.0) |
| Mobile Phase B | Methanol | Methanol[5] | Acetonitrile |
| Elution Mode | Isocratic (70% B) | Isocratic (60% B)[5] | Gradient |
| Flow Rate | 1.0 mL/min | 0.45 mL/min[5] | 0.35 mL/min[1] |
| Detection | MS/MS | MS/MS[5] | UV (254 nm)[1] |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Relationship between analyte and its deuterated internal standard.
References
- 1. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. researchgate.net [researchgate.net]
Minimizing ion suppression in the LC-MS/MS analysis of Candesartan
Welcome to the technical support center for the LC-MS/MS analysis of Candesartan (B1668252). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve reliable, accurate results in your experiments.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal and compromised data quality. This guide addresses specific issues you may encounter when analyzing Candesartan.
Question 1: I'm observing significant ion suppression for Candesartan. What are the most common causes?
Answer: Ion suppression in the analysis of Candesartan is primarily caused by co-eluting matrix components from biological samples like plasma. These interferences can originate from several sources:
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Endogenous Compounds: Phospholipids (B1166683), salts, and proteins from the biological matrix are major contributors to ion suppression.[1]
-
Sample Preparation: Inadequate sample cleanup can leave behind interfering substances. For instance, protein precipitation, while simple, may not effectively remove phospholipids, which are known to cause ion suppression.[2][3]
-
Chromatographic Conditions: Poor chromatographic separation can lead to co-elution of Candesartan with matrix components, resulting in competition for ionization in the MS source.[1]
-
Exogenous Contaminants: Contaminants from collection tubes, solvents, or labware can also interfere with ionization.[4]
Question 2: How can I identify if ion suppression is affecting my Candesartan analysis?
Answer: A common method to assess ion suppression is the post-column infusion experiment.[5][6] This involves infusing a standard solution of Candesartan directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of Candesartan indicates the presence of co-eluting, suppressing components from the matrix.[5]
Another approach is to compare the peak area of Candesartan in a standard solution prepared in a clean solvent with the peak area of a post-extraction spiked sample (a blank matrix extract to which the analyte is added). A lower peak area in the matrix sample suggests ion suppression.[4]
Question 3: What sample preparation techniques are most effective at minimizing ion suppression for Candesartan?
Answer: The choice of sample preparation technique is critical for reducing matrix effects. Here's a comparison of common methods for Candesartan analysis:
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components, including phospholipids and salts, leading to a cleaner extract and reduced ion suppression.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup and has been successfully used in several validated methods for Candesartan.[7][8] The choice of extraction solvent is crucial for selectively isolating Candesartan while leaving interferences behind.[7]
-
Protein Precipitation (PPT): While being the simplest and fastest method, PPT is generally less effective at removing phospholipids and may result in more significant ion suppression compared to SPE and LLE.[2][3][9]
For a logical workflow to select the appropriate sample preparation method, refer to the diagram below.
Question 4: How can I optimize my LC conditions to reduce ion suppression for Candesartan?
Answer: Chromatographic optimization is key to separating Candesartan from matrix interferences. Consider the following strategies:
-
Column Chemistry: Utilize a column with a different selectivity (e.g., C8 instead of C18) to alter the elution profile of interfering compounds relative to Candesartan.[10]
-
Mobile Phase Modifiers: Adjusting the mobile phase composition, such as the type and concentration of buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate), can improve peak shape and resolution.[2][10]
-
Gradient Elution: Employing a gradient elution program can help to separate Candesartan from early-eluting polar interferences and late-eluting non-polar compounds.
-
Flow Rate: Lowering the flow rate can sometimes improve chromatographic efficiency and separation.[10]
Question 5: Can adjusting the MS parameters help mitigate ion suppression?
Answer: While sample preparation and chromatography are the primary means to address ion suppression, some MS parameters can be optimized:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for Candesartan.[7] In some cases, switching to Atmospheric Pressure Chemical Ionization (APCI) might be beneficial as it can be less susceptible to matrix effects for certain compounds.[4][11] For Candesartan, ESI has been shown to provide high ionization efficiency.[7]
-
Ionization Polarity: Candesartan can be analyzed in both positive and negative ion modes.[2][10][12] If you are experiencing significant suppression in one polarity, it is worthwhile to evaluate the other. Negative ion mode may sometimes have fewer interfering compounds.[4][7][12]
-
Source Parameters: Optimizing source-dependent parameters such as ion spray voltage, temperature, and gas flows (nebulizer, heater, curtain, and collision gas) can enhance the signal for Candesartan and potentially reduce the relative impact of suppressing agents.[2][7]
The following diagram illustrates the troubleshooting workflow for LC-MS/MS method optimization.
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for Candesartan analysis to compensate for ion suppression?
A1: The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Candesartan-d4.[2] A SIL IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.[1] If a SIL IS is not available, a structural analog with similar physicochemical properties and retention time can be used, but it may not compensate for matrix effects as effectively.[10]
Q2: What are the typical precursor and product ions for Candesartan in MS/MS analysis?
A2: The mass transitions for Candesartan can vary slightly depending on the ionization mode and instrument. Here are some commonly reported transitions:
-
Positive Ion Mode: m/z 441.1 → 262.9[2], m/z 441.2 → 263.2[10]
-
Negative Ion Mode: m/z 439.4 → 309.0[7], m/z 439.00 → 309.10[12]
It is always recommended to optimize these transitions on your specific instrument.
Q3: What level of matrix effect is considered acceptable in a validated bioanalytical method?
A3: In a validated bioanalytical method, the matrix effect is assessed by calculating the matrix factor (MF), which is the ratio of the analyte peak response in the presence of matrix to the peak response in a clean solution. The IS-normalized MF is often used for validation. The precision (%CV) of the IS-normalized matrix factor across different lots of matrix should not exceed 15%.[2]
Quantitative Data Summary
The following tables summarize quantitative data from published methods for Candesartan analysis, highlighting key parameters related to method performance and matrix effects.
Table 1: Comparison of Sample Preparation Techniques and Matrix Effects
| Sample Preparation Method | Matrix | Analyte | IS-Normalized Matrix Factor (%CV) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Candesartan | Not explicitly stated, but results were within acceptance criteria, indicating consistent matrix effects.[7] | [7] |
| Solid-Phase Extraction (SPE) | Human Plasma | Candesartan | LQC: 1.02 (2.67%), HQC: 1.00 (0.42%) | [2] |
| Protein Precipitation (PPT) | Human Plasma | Candesartan | Negligible matrix effect reported. | [10] |
Table 2: Summary of LC-MS/MS Method Parameters for Candesartan Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [7] | [2] | [10] |
| LC Column | Phenomenex, Gemini NX C18 (100 mm x 4.6 mm, 5 µm) | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) | Betasil C8 (100 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Organic mixture:Buffer solution (80:20, v/v) | Methanol (B129727):5mM Ammonium Acetate (70:30, v/v) | Methanol:Ammonium trifluoroacetate (B77799) buffer with formic acid (60:40, v/v) |
| Flow Rate | 0.800 mL/min | 0.9 mL/min | 0.45 mL/min |
| Run Time | 2.0 min | 2.5 min | 3.3 min |
| Ionization Mode | ESI Negative | ESI Positive | ESI Positive |
| Mass Transition (m/z) | 439.4 → 309.0 | 441.1 → 262.9 | 441.2 → 263.2 |
| Internal Standard | Candesartan-d4 | Candesartan-d4 | Propranolol |
| LLOQ | 1.00 ng/mL | 1.03 ng/mL | 1.2 ng/mL |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Experimental Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on the method described by Adireddy, et al.[2]
-
Sample Pre-treatment: To 50 µL of human plasma in a pre-labeled tube, add 50 µL of the internal standard (Candesartan-d4) working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of HPLC grade water followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Candesartan and the IS from the cartridge with 1 mL of mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the eluate into the LC-MS/MS system.
Experimental Protocol 2: LC-MS/MS Analysis of Candesartan (Negative Ion Mode)
This protocol is based on the method described by Tondepu, et al.[7]
-
LC System: UPLC system
-
Column: Phenomenex, Gemini NX C18 (100 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Solution A (Buffer): pH adjusted to 7.5 ± 0.1 with liquid ammonia.
-
Solution B (Organic): Methanol:Acetonitrile (15:85, v/v)
-
Working Mobile Phase: Solution A:Solution B (80:20, v/v)
-
-
Flow Rate: 0.800 mL/min
-
Injection Volume: Not specified, typically 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer with a turbo ion spray interface.
-
Ionization Mode: ESI Negative
-
Ion Spray Voltage: -2000 V
-
Temperature: 475 °C
-
Gas Settings:
-
Nebulizer Gas (GS1): 45 psi
-
Heater Gas (GS2): 55 psi
-
Curtain Gas (CUR): 25 psi
-
Collision Gas (CAD): 6 psi
-
-
MRM Transitions:
-
Candesartan: m/z 439.4 → 309.0
-
Candesartan-d4 (IS): m/z 443.1 → 312.0
-
-
Compound Parameters:
-
Declustering Potential (DP): -50 V
-
Collision Energy (CE): -29 V
-
Cell Exit Potential (CXP): -6 V
-
References
- 1. longdom.org [longdom.org]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. providiongroup.com [providiongroup.com]
- 12. scielo.br [scielo.br]
Addressing variability in Candesartan Cilexetil-d11 internal standard response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Candesartan (B1668252) Cilexetil-d11 internal standard (IS) response during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in the Candesartan Cilexetil-d11 internal standard response?
Variability in the internal standard (IS) response can undermine the accuracy and reliability of your quantitative bioanalysis.[1][2] The causes can be broadly categorized into three areas: sample preparation, instrument-related issues, and matrix effects.[3]
-
Sample Preparation: Inconsistencies during sample processing are a frequent source of error. This includes inaccurate pipetting of the IS, incomplete mixing with the sample matrix, and degradation of the analyte or IS during processing.[2][3] It is crucial to add the IS as early as possible in the sample preparation workflow to compensate for variability.[2]
-
Instrument-Related Issues: Problems with the LC-MS/MS system can lead to fluctuating IS response. These can range from inconsistent injection volumes and autosampler errors to issues within the mass spectrometer, such as source contamination, detector fatigue, or unstable spray.[1][2]
-
Matrix Effects: The sample matrix itself can significantly impact the ionization of the IS, leading to either ion suppression or enhancement.[3] This can be caused by co-eluting endogenous components, metabolites, or dosing vehicles that are present in incurred samples but not in calibration standards.
Q2: My this compound response is consistently low across all samples. What should I investigate?
A consistently low IS response across an entire analytical run often points to a systemic issue. Here are the primary areas to investigate:
-
Internal Standard Preparation:
-
Concentration: Double-check the concentration of your this compound working solution. An error in dilution can lead to a consistently lower amount of IS being added to each sample.
-
Stability: Candesartan Cilexetil can be susceptible to degradation, particularly through hydrolysis.[4] Ensure that the IS solution has been stored correctly and is within its stability period. Prepare fresh solutions if there is any doubt.
-
-
Instrument Performance:
-
MS Sensitivity: There might be a general loss of sensitivity in the mass spectrometer. This could be due to a dirty ion source, aging detector, or incorrect instrument parameters.
-
Le-MS Interface: Check for issues with the electrospray needle (e.g., partial clog) or suboptimal positioning.
-
Q3: I'm observing a gradual decrease in the internal standard signal throughout my analytical run. What could be the cause?
A progressive drop in the IS response often indicates a problem that worsens over time. Consider the following possibilities:
-
Ion Source Contamination: The accumulation of non-volatile matrix components on the ion source can lead to a gradual decrease in ionization efficiency. This is a common issue in bioanalysis.
-
Column Degradation: The performance of the analytical column can deteriorate over a run, leading to peak shape issues and decreased sensitivity.
-
Instrument Drift: The mass spectrometer's detector response may drift over time, especially if it has not been recently calibrated or is nearing the end of its lifespan.
Q4: The internal standard response is highly variable in my incurred (study) samples but consistent in my calibration standards and quality controls. Why is this happening?
This scenario strongly suggests that components in the incurred samples are interfering with the analysis. The most likely culprits are:
-
Matrix Effects: Incurred samples can contain metabolites of the drug or co-administered medications that are not present in the calibration standards. These can co-elute with this compound and cause ion suppression or enhancement.
-
Analyte Stability in Matrix: The stability of this compound might be different in the incurred sample matrix compared to the clean matrix used for standards and QCs.
Troubleshooting Guides
Systematic Troubleshooting Workflow
When faced with IS variability, a systematic approach is key to identifying the root cause efficiently. The following diagram outlines a logical troubleshooting workflow.
Quantitative Data Summary
The following table summarizes typical starting parameters for the LC-MS/MS analysis of Candesartan. These can be used as a reference during troubleshooting.
| Parameter | Typical Value | Potential Impact on IS Variability |
| LC Column | C18 (e.g., Zorbax Eclipse, Phenomenex Gemini)[5][6] | Poor chromatography can lead to co-elution and matrix effects. |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Formate buffer[5][7] | Inconsistent mobile phase composition can cause retention time shifts and affect ionization. |
| Flow Rate | 0.8 - 1.0 mL/min[5][6] | Fluctuations in flow rate can lead to variable delivery of the analyte to the MS. |
| Injection Volume | 5 - 10 µL | Inconsistent injection volumes will directly impact the IS response. |
| Ionization Mode | Electrospray Ionization (ESI), often negative mode[5][6] | Suboptimal ESI parameters can lead to unstable spray and poor sensitivity. |
| MS Transition | Candesartan: m/z 439 -> 309[5]; Candesartan-d4: m/z 443 -> 312[6] | Incorrect mass transitions will result in no signal. Off-center mass calibration can reduce signal. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This experiment helps determine if ion suppression or enhancement from the sample matrix is the cause of IS variability.
Objective: To assess the impact of the biological matrix on the ionization of this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a concentration representative of that in the analytical samples.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from multiple sources if possible) using your validated procedure. Spike the extracted matrix with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound before the extraction process. This set also provides information on extraction recovery.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas of the internal standard.
-
Data Interpretation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Internal Standard Solution Stability Check
This protocol verifies the integrity of the this compound stock and working solutions.
Objective: To confirm that the internal standard has not degraded.
Methodology:
-
Prepare a fresh stock solution of this compound from a certified reference standard.
-
Prepare a new working solution from the fresh stock.
-
Prepare a control sample by spiking the new IS working solution into a clean solvent (e.g., mobile phase).
-
Prepare a test sample by spiking your existing (potentially degraded) IS working solution into the same clean solvent at the same concentration.
-
Analyze both the control and test samples multiple times (n=3-5) and compare the average peak areas.
Data Interpretation:
-
A significant difference (e.g., >15-20%) in the average peak area between the fresh and existing IS solutions suggests degradation of the existing solution.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the potential pathways leading to variable IS response.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
Overcoming challenges in the quantitation of low-level Candesartan
Welcome to the technical support center for the quantitation of low-level Candesartan (B1668252). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for Candesartan quantitation in human plasma using LC-MS/MS?
A1: The linear range for Candesartan quantitation can vary depending on the specific method and instrumentation. However, a common and achievable range for bioanalytical studies is approximately 1.0 ng/mL to 500 ng/mL.[1][2] Several validated methods have demonstrated linearity within this range, with some achieving a lower limit of quantitation (LLOQ) of around 1.0 ng/mL.[1][3][4]
Q2: What are the most common sample preparation techniques for Candesartan analysis in plasma?
A2: The most frequently employed sample preparation techniques for Candesartan in plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).[2][4] LLE is often chosen for its cost-effectiveness and good extraction efficiency.[1] SPE offers a clean extract and can reduce matrix effects, while PP is a simpler but may result in a less clean sample.[4][5] The choice of technique depends on the desired sensitivity, sample throughput, and available resources.
Q3: How can I minimize matrix effects in my Candesartan assay?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To minimize their impact on Candesartan quantitation, consider the following strategies:
-
Use a stable isotope-labeled internal standard (IS): Candesartan-d4 is commonly used to compensate for matrix effects and variations in extraction recovery and instrument response.[4]
-
Optimize sample preparation: Employing a more rigorous extraction method like SPE can help remove interfering endogenous components from the plasma matrix.[4]
-
Chromatographic separation: Ensure adequate chromatographic separation of Candesartan from co-eluting matrix components. This can be achieved by optimizing the mobile phase composition and gradient.
-
Evaluate different plasma lots: During method development, test at least six different lots of human plasma to assess the variability of the matrix effect.[6]
Q4: What are the key stability considerations for Candesartan in biological samples?
A4: Candesartan is generally stable under various storage and handling conditions. Validated methods have demonstrated stability in plasma for:
-
Bench-top: Up to 15 hours at room temperature.[3]
-
Freeze-thaw cycles: Multiple cycles (e.g., five) from -70°C to room temperature.[3]
-
Long-term storage: For extended periods at -65°C to -70°C (e.g., 112 days).[1][3] It is crucial to perform stability studies under your specific laboratory conditions to ensure the integrity of the samples throughout the analytical process.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Possible Causes & Solutions:
| Cause | Solution |
| Column Degradation | Use a guard column and ensure proper mobile phase pH. Replace the analytical column if performance does not improve. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic modifier and buffer concentration. An acidic pH (e.g., using formic or acetic acid) often improves peak shape for Candesartan. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Contamination | Flush the column and LC system with a strong solvent. Ensure the purity of solvents and reagents. |
Issue 2: High Signal-to-Noise Ratio at the LLOQ
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Ionization | Optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperature. Candesartan can be detected in both positive and negative ion modes; test both to determine the most sensitive polarity.[3][4] |
| Suboptimal MRM Transition | Re-optimize the precursor and product ions for Candesartan and the internal standard to ensure the most intense and specific transitions are monitored.[3][4] |
| High Background Noise | Use high-purity solvents and reagents. Ensure the LC-MS system is clean and well-maintained. |
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction procedure. Use an automated liquid handler for improved precision if available. |
| Internal Standard Issues | Verify the purity and concentration of the internal standard stock solution. Ensure the IS is added consistently to all samples and standards. |
| Instrument Variability | Perform regular system suitability tests to monitor instrument performance. Check for leaks in the LC system and ensure a stable spray in the mass spectrometer. |
| Sample Stability Issues | Re-evaluate sample stability under the specific handling and storage conditions of your laboratory. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for Candesartan in human plasma.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., Zorbax Eclipse, Phenomenex Gemini)[1][3] |
| Mobile Phase | Acetonitrile/Methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), formic acid)[3][4] |
| Flow Rate | 0.5 - 1.0 mL/min[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[1][4] |
| MRM Transition (Candesartan) | m/z 439 -> 309 (Negative); m/z 441 -> 263 (Positive)[3][4] |
| MRM Transition (IS - Candesartan-d4) | m/z 443 -> 312 (Negative); m/z 445 -> 267 (Positive)[3][4] |
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Reported Values |
| Linearity (r²) | ≥ 0.99 | > 0.99[3][4] |
| LLOQ | S/N > 10, Precision ≤ 20%, Accuracy 80-120% | ~1.0 ng/mL[1][3][4] |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 7.1%[3] |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 6.6%[1] |
| Intra-day Accuracy (%) | 85-115% | 97.5% - 100.7%[3] |
| Inter-day Accuracy (%) | 85-115% | 97.4% - 100.3%[1] |
| Recovery (%) | Consistent and reproducible | 89% - 112%[1] |
| Matrix Effect (%CV) | ≤ 15% | 0.42% - 6.16%[1][4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Candesartan from Human Plasma
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Candesartan-d4 at 5000 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 500 µL of a 5% formic acid buffer and vortex again.[3]
-
Add 2 mL of the extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Candesartan from Human Plasma
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.[4]
-
Add 50 µL of the internal standard working solution.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute Candesartan and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Visualizations
Caption: General workflow for the quantitation of Candesartan in plasma.
Caption: A logical troubleshooting guide for inaccurate Candesartan results.
References
- 1. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Candesartan Cilexetil-d11 Signal in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Candesartan Cilexetil-d11. The following sections offer guidance on optimizing mass spectrometer parameters and resolving common issues to ensure a robust and reliable signal.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in mass spectrometry?
A1: The exact mass of this compound is 621.73 g/mol [1]. In positive ion electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺. Based on the fragmentation of Candesartan Cilexetil, the primary fragmentation involves the loss of the cilexetil group[2][3]. Therefore, the expected ions are:
-
Precursor Ion (Q1): m/z 622.7
-
Product Ion (Q2): The product ion will correspond to the deuterated Candesartan molecule after the loss of the cilexetil moiety. A common fragment for non-deuterated Candesartan is m/z 441.1[4][5]. For the d11 analogue, a corresponding mass shift would be expected. The most common product ion for Candesartan is m/z 263.0[5][6]. For Candesartan-d4, a common transition is m/z 445.0 -> 267.1[4]. Extrapolating this to this compound, a likely product ion would be around m/z 452.2.
It is crucial to perform a compound tuning experiment to confirm the optimal precursor and product ions for your specific instrument and conditions.
Q2: What are typical starting parameters for the mass spectrometer when analyzing this compound?
A2: While optimal parameters are instrument-dependent, the following table provides a good starting point for method development, based on published methods for Candesartan and its deuterated analogues[4].
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 - 5500 V |
| Source Temperature | 350 - 500 °C |
| Nebulizer Gas | 40 - 50 psi |
| Drying Gas Flow | 10 - 12 L/min |
| Drying Gas Temperature | 350 - 450 °C |
| Collision Energy | 25 - 45 eV |
Q3: My this compound signal is low or absent. What are the common causes and how can I troubleshoot this?
A3: Low or no signal for your internal standard can be caused by several factors. The following troubleshooting guide and workflow can help you identify and resolve the issue.
Troubleshooting Guide: Low Signal Intensity of this compound
This guide addresses common issues leading to poor signal intensity for the this compound internal standard.
No Signal or Very Weak Signal
Possible Causes:
-
Incorrect Mass Spectrometer Parameters: The instrument is not set to monitor the correct m/z values for the precursor and product ions.
-
No Injection: The sample was not injected into the system.
-
Clogged Tubing or Diverter Valve Issue: A blockage is preventing the sample from reaching the mass spectrometer.
-
Ion Source Contamination: A dirty ion source can significantly suppress the signal.
Troubleshooting Steps:
-
Verify MS Parameters: Double-check that the precursor and product ion m/z values in your acquisition method are correct for this compound.
-
Confirm Injection: Check the autosampler for any errors and ensure the vial contains a sufficient sample volume. Manually inject a standard solution directly into the MS to bypass the LC system and confirm the MS is functioning correctly.
-
Inspect for Blockages: Check the system pressure. A higher-than-normal pressure may indicate a clog. Systematically check tubing and connections from the injector to the ion source.
-
Clean the Ion Source: If the direct infusion shows a weak signal, the ion source may be contaminated. Follow the manufacturer's instructions to clean the ESI probe, capillary, and other source components.
Inconsistent or Drifting Signal
Possible Causes:
-
Unstable Spray in the ESI Source: The electrospray is not stable, leading to fluctuations in ion generation.
-
Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of this compound.
-
Inconsistent Sample Preparation: Variability in the sample preparation process, such as pipetting errors or inconsistent extraction efficiency.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust the nebulizer gas flow, drying gas temperature, and capillary voltage to achieve a stable spray. Visually inspect the spray if possible.
-
Evaluate Matrix Effects: Prepare samples in a clean solvent and compare the signal to samples prepared in the biological matrix. If a significant difference is observed, consider improving sample cleanup, adjusting the chromatography to separate the analyte from interfering compounds, or using a different ionization technique if available.
-
Review Sample Preparation Protocol: Ensure that the internal standard is added consistently to all samples and that all steps of the extraction and reconstitution are performed accurately and reproducibly.
Experimental Protocols
Protocol 1: Compound Tuning for this compound
Objective: To determine the optimal precursor and product ions, and collision energy for this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol).
-
Syringe pump.
-
Mass spectrometer with ESI source.
Methodology:
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to full scan mode in positive ionization to identify the precursor ion (expected around m/z 622.7).
-
Once the precursor ion is identified, switch to product ion scan mode. Select the precursor ion in the first quadrupole (Q1) and scan the third quadrupole (Q3) to identify the most abundant and stable product ions.
-
Select the most intense product ion for Multiple Reaction Monitoring (MRM).
-
Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the selected product ion to find the value that yields the highest signal.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the extent of ion suppression or enhancement from the sample matrix on the this compound signal.
Materials:
-
Blank biological matrix (e.g., plasma, urine).
-
This compound standard solution.
-
LC-MS/MS system.
Methodology:
-
Set A: Prepare a standard solution of this compound in a clean solvent (e.g., methanol/water).
-
Set B: Process the blank biological matrix using your established sample preparation method. After the final extraction step, spike the extract with the same concentration of this compound as in Set A.
-
Set C: Spike the blank biological matrix with this compound at the same concentration as in Set A and then perform the full sample preparation procedure.
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Visualizations
Caption: Troubleshooting workflow for low or no signal.
Caption: Experimental workflow from injection to detection.
References
Validation & Comparative
Validation of an Analytical Method for Candesartan Using Candesartan Cilexetil-d11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated analytical method for the quantification of Candesartan (B1668252) in biological matrices, specifically utilizing Candesartan Cilexetil-d11 as an internal standard. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique widely adopted for bioanalytical studies.[1][2][3] This document outlines the experimental protocols, presents key validation data in a comparative format, and offers a visual representation of the analytical workflow.
Comparative Analysis of LC-MS/MS Methods for Candesartan
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification in bioanalytical methods. It effectively compensates for variations in sample preparation, matrix effects, and instrument response. While various methods have been validated for Candesartan analysis, this guide focuses on a representative LC-MS/MS approach and compares its performance parameters with other published methods.
Table 1: Comparison of Validated LC-MS/MS Methods for Candesartan Analysis
| Parameter | Method with this compound (Hypothetical*) | Method using Candesartan-d4[3][4] | Method using Propranolol IS[1] | Method using Irbesartan IS[5] |
| Linearity Range (ng/mL) | 1.0 - 500 | 1 - 400[4] | 1.2 - 1030[1] | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 1.0[4] | 1.2[1] | Not Specified |
| Accuracy (%) | 95.0 - 105.0 | 85.0 - 115.0[4] | 86.70 - 108.8[2] | Not Specified |
| Precision (% CV) | < 10.0 | < 10.0[2] | < 15.0 | Not Specified |
| Recovery (%) | > 85.0 | Not Specified | > 80.0 | Not Specified |
| Sample Preparation | Protein Precipitation | Solid Phase Extraction[3][4] | Protein Precipitation[1] | Not Specified |
| Run Time (min) | ~ 2.5 | ~ 2.5[3] | < 5.0[1] | Not Specified |
Note: The data for the method using this compound is representative of a typical high-quality validated LC-MS/MS method and is compiled for comparative purposes based on the capabilities of similar methods. This compound is a suitable deuterium-labeled analog for use as an internal standard in such assays.[6][7][8]
Experimental Protocols
A detailed methodology is essential for the replication and validation of any analytical method. Below is a typical protocol for the quantification of Candesartan in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Candesartan: m/z 441.2 → 263.2[1]
-
Candesartan-d11 (from this compound): m/z 452.2 → 274.2 (projected)
-
Method Validation Parameters
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.
-
Linearity: The demonstration of a linear relationship between the instrument response and the known concentrations of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Matrix Effect: The assessment of the suppressive or enhancing effect of the biological matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method for Candesartan.
Caption: Simplified signaling pathway of Candesartan's mechanism of action.
References
- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence study of two formulations of candesartan cilexetil tablet in healthy subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
Comparing Candesartan Cilexetil-d11 with other internal standards for Candesartan
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Candesartan (B1668252), the selection of an appropriate internal standard (IS) is a critical step to ensure the accuracy, precision, and reliability of bioanalytical methods. This guide provides a detailed comparison of Candesartan Cilexetil-d11 with other commonly used internal standards for Candesartan quantification, supported by experimental data from various studies.
Introduction to Internal Standards in Candesartan Analysis
An internal standard in analytical chemistry is a substance that is added in a constant amount to samples, the calibration standards, and the quality control samples. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, have a similar retention time without interfering with the analyte peak, and not be present in the endogenous sample.
For the analysis of Candesartan, a potent angiotensin II receptor antagonist, several internal standards have been employed. These can be broadly categorized into two types: stable isotope-labeled (isotopic) internal standards and structurally similar (non-isotopic) internal standards.
Comparison of Internal Standards
The performance of an internal standard is evaluated based on several parameters, including its ability to mimic the analyte's behavior during sample processing and analysis, thereby ensuring accurate and precise quantification. This section compares this compound (a stable isotope-labeled IS) with other commonly used internal standards. While direct comparative studies for this compound are limited, data for the closely related Candesartan-d4 is available and considered representative for the performance of a deuterated form of Candesartan.
Quantitative Performance Data
The following table summarizes the performance characteristics of various internal standards used for Candesartan quantification as reported in different studies.
| Internal Standard | Analyte | Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Candesartan-d4 | Candesartan | UPLC-MS/MS | 1.00 - 499.15[1][2] | 97.41 - 110.17[1][2] | ≤ 4.65 (Inter-day)[1][2] | Not explicitly stated for IS |
| Candesartan-d4 | Candesartan | LC-MS/MS | 1 - 400[3] | Within 15% of nominal | Within 15% | Not explicitly stated for IS |
| Propranolol | Candesartan | LC-MS/MS | 1.2 - 1030[4] | 101.9 - 110.6 (for analyte) | Within 15% | 87[4] |
| Chlorzoxazone | Candesartan | HPLC-PDA | 6.4 - 25.6 µg/mL | 98 - 102 (for analyte) | < 1 | Not explicitly stated |
Note: Candesartan Cilexetil is the prodrug of Candesartan. During absorption in the gastrointestinal tract, it is completely hydrolyzed to the active moiety, Candesartan. Bioanalytical methods typically measure the concentration of Candesartan in plasma.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols used in the studies cited.
Method Using Candesartan-d4 as Internal Standard (UPLC-MS/MS)
-
Sample Preparation: Liquid-liquid extraction (LLE) is a common technique. For instance, 0.1 mL of human plasma is used for extraction.[1][2]
-
Chromatography: A C18 column, such as a Phenomenex Gemini NX (100 mm × 4.6 mm, 5 µm), is often employed. The mobile phase typically consists of an organic solvent (e.g., an organic mixture) and a buffer solution (e.g., 80:20, v/v) at a flow rate of around 0.800 mL/min.[1][2]
-
Mass Spectrometry: Detection is performed using a mass spectrometer with a turbo ion spray interface, operating in the multiple reaction monitoring (MRM) mode with negative ion measurement. The mass transitions monitored are m/z 439.4 → 309.0 for Candesartan and m/z 443.1 → 312.0 for Candesartan-d4.[1]
Method Using Propranolol as Internal Standard (LC-MS/MS)
-
Sample Preparation: Protein precipitation is a simpler and faster alternative to LLE.
-
Chromatography: A Betasil C8 column (100 × 2.1 mm, 5-μm) can be used with a mobile phase of methanol (B129727) and an ammonium (B1175870) trifluoroacetate (B77799) buffer with formic acid (60:40 v/v) at a flow rate of 0.45 ml/min.[4]
-
Mass Spectrometry: Positive ionization with MRM is used for quantification. The mass transitions are m/z 441.2 → 263.2 for Candesartan and m/z 260.2 → 116.1 for Propranolol.[4]
Method Using Chlorzoxazone as Internal Standard (HPLC-PDA)
-
Sample Preparation: The sample solution is prepared by dissolving the powdered tablet in a mixture of acetonitrile (B52724) and water.
-
Chromatography: Isocratic elution is performed using a mobile phase of 1% premixed acetonitrile/formic acid (7:3 v/v) at a flow rate of 0.8 mL/min.[5]
-
Detection: A photodiode array (PDA) detector is used, with quantification at 270 nm.[5]
Rationale for Selecting an Internal Standard
The choice between an isotopic and a non-isotopic internal standard depends on the specific requirements of the assay and the available instrumentation.
Stable Isotope-Labeled Internal Standards (e.g., this compound):
-
Advantages: These are considered the gold standard for quantitative mass spectrometry-based assays. They co-elute with the analyte and exhibit similar ionization and fragmentation patterns, effectively compensating for matrix effects and variations in instrument response. This leads to higher accuracy and precision.
-
Disadvantages: They are generally more expensive and may not be readily available for all analytes.
Structurally Similar Internal Standards (e.g., Propranolol, Losartan, Telmisartan):
-
Advantages: These are typically more readily available and less expensive than their isotopic counterparts. When carefully selected, they can provide reliable quantification. Other angiotensin II receptor blockers like Losartan and Telmisartan (B1682998) are often considered due to their structural similarities to Candesartan.[6][7]
-
Disadvantages: They may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, which can lead to less accurate compensation for analytical variability.
Visualization of the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method utilizing an internal standard for the quantification of Candesartan.
Caption: Bioanalytical workflow for Candesartan quantification.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Candesartan. Stable isotope-labeled internal standards, such as this compound or Candesartan-d4, are the preferred choice for mass spectrometric detection due to their ability to provide the most accurate and precise results by effectively compensating for analytical variability. However, when cost or availability is a concern, structurally similar compounds like Propranolol can be suitable alternatives, provided that the method is thoroughly validated to ensure it meets the required performance criteria. Researchers should carefully consider the specific goals of their study and the analytical platform available when selecting the most appropriate internal standard for Candesartan quantification.
References
- 1. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Internal Standard High-Performance Liquid Chromatography Method for Simultaneous Quantification of Candesartan and Hydrochlorothiazide in Combined Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 6. Antihypertensive Efficacy of Candesartan in Comparison to Losartan: The CLAIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Meta-analysis of antihypertensive effect of telmisartan versus candesartan in patients with essential hypertension | Kulturhuse & Biblioteker Aabenraa [aabenraabib.dk]
A Comparative Guide to the Cross-Validation of Candesartan Assays in Diverse Laboratory Settings
This guide provides a comprehensive comparison of analytical methods for the quantification of Candesartan (B1668252), designed for researchers, scientists, and professionals in drug development. By collating data from various validated assays, this document serves as a resource for establishing robust and reproducible analytical protocols across different laboratories. The focus is on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the most prevalent techniques for Candesartan analysis.
Objective Comparison of Analytical Method Performance
The successful cross-validation of an analytical method is paramount for ensuring consistency and reliability of data in multi-site clinical trials and quality control. This section summarizes the performance characteristics of various validated Candesartan assays, offering a comparative overview that can guide laboratory-specific validation efforts.
Table 1: Performance Characteristics of HPLC-Based Candesartan Assays
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 | Laboratory/Study 3 |
| Linearity Range | 100-180 ppm[1] | 25-200 µg/mL[2] | 0.25–8 µg/mL[3] |
| Correlation Coefficient (r²) | 0.995[1] | - | 0.9997[3] |
| Limit of Detection (LOD) | 0.095 µg/ml[1] | - | - |
| Limit of Quantification (LOQ) | 0.58 µg/ml[1] | - | - |
| Recovery (%) | 96.33%[1] | 99.3-99.8%[2] | >98%[3] |
| Intra-day Precision (%RSD) | - | < 2%[4] | < 5%[3] |
| Inter-day Precision (%RSD) | - | < 2%[4] | < 5%[3] |
Table 2: Performance Characteristics of LC-MS/MS-Based Candesartan Assays
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 | Laboratory/Study 3 |
| Linearity Range | 1.03–307.92 ng/mL[5] | 1 - 400 ng/ml[6] | 2.00–300.00 ng/mL |
| Correlation Coefficient (r²) | - | >0.9800[6] | - |
| Lower Limit of Quantification (LLOQ) | 1.04 ng/mL[5] | 1 ng/ml[6] | 2.00 ng/mL |
| Recovery (%) | 90.20±2.52%[5] | >50.0%[6] | - |
| Intra-day Precision (%CV) | 0.55 to 2.41[7] | ≤15.0%[6] | - |
| Inter-day Precision (%CV) | 0.94 to 2.45[7] | ≤15.0%[6] | - |
| Intra-batch Accuracy (%) | - | 86.70–108.8%[8] | - |
| Inter-batch Accuracy (%) | - | 94.97–107.1%[8] | - |
Detailed Experimental Protocols
Reproducibility of experimental data is fundamentally linked to the meticulous execution of analytical protocols. This section details the methodologies for two common approaches to Candesartan quantification.
Protocol 1: Candesartan Quantification in Pharmaceutical Formulations by RP-HPLC
This method is adapted from a validated protocol for the routine quality control analysis of Candesartan in its pharmaceutical formulations.[1]
1. Sample Preparation:
-
Accurately weigh and transfer 10mg of Candesartan to a 10 ml volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to volume to obtain a stock solution of 1000µg/ml.[1]
-
Further dilute the stock solution to achieve concentrations within the linear range (100-180 ppm).[1]
-
Filter the final solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Cosmosil C18 (250 cm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer.
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 20 µl.
3. Data Analysis:
-
Quantify Candesartan by measuring the peak area at its retention time (approximately 6.39 min).[1]
-
Construct a calibration curve by plotting peak area against the concentration of the standard solutions.
-
Determine the concentration of Candesartan in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Bioanalytical Quantification of Candesartan in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of Candesartan in human plasma, suitable for pharmacokinetic studies.[6]
1. Sample Preparation (Solid Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 2.0 mL of water.[6]
-
Elute Candesartan and the internal standard with 1.5 mL of acetonitrile.[6]
-
Inject 10 µL of the extract into the LC-MS/MS system.[6]
2. LC-MS/MS Conditions:
-
Instrument: Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Gemini C18 analytical column.[6]
-
Mobile Phase: Acetonitrile - 5 mM ammonium (B1175870) formate (B1220265) pH 2 (90:10, v/v).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[6]
-
Mass Transitions: m/z 441.1 > 263.1 for Candesartan and 445.1 > 267.1 for the internal standard (candesartan-d4).[6]
3. Data Analysis:
-
Quantify Candesartan using the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the spiked plasma standards.
-
Calculate the concentration of Candesartan in the unknown plasma samples from the calibration curve.
Visualizing the Workflow
To facilitate a clear understanding of the processes involved in a cross-laboratory validation study, the following diagrams illustrate the key workflows.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. ijpbs.com [ijpbs.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmascholars.com [pharmascholars.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Bioanalysis: A Comparative Guide to Candesartan Cilexetil-d11 as an Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative analysis of the inter-day and intra-day precision of Candesartan (B1668252) Cilexetil-d11, a deuterated internal standard, against other commonly used alternatives in the quantitative analysis of Candesartan.
The precision of an analytical method is a measure of the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). In bioanalysis, precision is evaluated within a single day (intra-day) and between different days (inter-day) to ensure the method's reproducibility over time. A stable and reliable internal standard is paramount to achieving high precision, as it compensates for variations in sample preparation and instrument response.
Comparative Precision Data
The following tables summarize the inter-day and intra-day precision data for Candesartan analysis using Candesartan-d4 (a common deuterated form of Candesartan Cilexetil) and alternative internal standards. This data has been compiled from various validated bioanalytical methods.
Table 1: Inter-day and Intra-day Precision of Candesartan Analysis using Candesartan-d4 as an Internal Standard
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 2 ng/mL (LLOQ) | 8.7 - 10.0 | 9.5 - 10.0 | [1] |
| 6 ng/mL (Low QC) | 4.9 - 7.1 | 5.8 - 7.1 | [1] |
| 45 ng/mL (Medium QC) | 3.2 - 5.6 | 4.5 - 5.6 | [1] |
| 400 ng/mL (High QC) | 2.5 - 4.8 | 3.7 - 4.8 | [1] |
| 1.04 ng/mL (LLOQ) | 4.05 | Not Reported | [2] |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 2: Inter-day and Intra-day Precision of Candesartan Analysis using Alternative Internal Standards
| Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Losartan Potassium | 0.25 µg/mL | < 5 | < 5 | [3] |
| 2 µg/mL | < 5 | < 5 | [3] | |
| 8 µg/mL | < 5 | < 5 | [3] | |
| Propranolol | Not Specified | < 15 | < 15 | [4] |
Discussion of Precision Data
As evidenced by the data, the use of a deuterated internal standard like Candesartan-d4 generally results in excellent precision, with %CV values well within the acceptable limits set by regulatory guidelines (typically ±15% for QC samples and ±20% for the LLOQ). The structural similarity and co-elution of the deuterated internal standard with the analyte, Candesartan, allows it to effectively compensate for variability during sample extraction and analysis, leading to high reproducibility.
Alternative internal standards, such as Losartan Potassium and Propranolol, have also been successfully used in validated methods for Candesartan analysis. While these methods demonstrate acceptable precision, the use of a stable isotope-labeled internal standard like Candesartan Cilexetil-d11 is often considered the gold standard in LC-MS/MS-based bioanalysis due to its ability to minimize matrix effects and improve accuracy and precision.
Experimental Protocols
The precision data presented above were generated using validated bioanalytical methods, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are summaries of the key experimental methodologies.
Method Using Candesartan-d4 as Internal Standard
-
Sample Preparation: A common technique is solid-phase extraction (SPE) or protein precipitation. For SPE, plasma samples are loaded onto a conditioned SPE cartridge, washed, and the analyte and internal standard are eluted.[2][5] For protein precipitation, a precipitating agent like acetonitrile (B52724) is added to the plasma sample to remove proteins.[4]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is employed for separation. A C18 or C8 analytical column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer).[1][5]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in either positive or negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Candesartan and Candesartan-d4.[1][5]
Method Using Losartan Potassium as Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile is a frequently used method.[3]
-
Chromatography: Reversed-phase HPLC with a C18 column is used for separation. The mobile phase is a mixture of an organic solvent and a phosphate buffer.[3]
-
Detection: UV detection at a specific wavelength (e.g., 252 nm) is employed for quantification.[3]
Experimental Workflow for Precision Assessment
The following diagram illustrates a typical workflow for determining the inter-day and intra-day precision of a bioanalytical method for Candesartan.
Caption: Workflow for assessing inter-day and intra-day precision.
References
- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard for Candesartan Quantification: A Comparative Analysis of Deuterated Internal Standards
A detailed comparison of analytical methods for the quantification of Candesartan (B1668252) reveals that the use of a deuterated internal standard, such as Candesartan-d4, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior accuracy and precision compared to other techniques. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, presenting supporting experimental data, detailed methodologies, and a visual representation of the analytical workflow.
The quantification of the angiotensin II receptor blocker, Candesartan, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While various analytical methods exist, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC), the use of a stable isotope-labeled internal standard with LC-MS/MS is widely regarded as the benchmark for achieving the highest level of accuracy and precision.
This guide will focus on the performance of LC-MS/MS methods employing a deuterated internal standard, using Candesartan-d4 as a representative example due to the prevalence of its use in published literature. The principles discussed are directly applicable to other deuterated standards like the d11 variant.
Comparative Performance of Analytical Methods
The choice of analytical technique and internal standard significantly impacts the reliability of Candesartan quantification. The following tables summarize the performance characteristics of different methods based on published validation data.
Table 1: Performance Comparison of Candesartan Quantification Methods
| Method | Internal Standard | Accuracy (%) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS | Candesartan-d4 | 86.70 - 108.8[1] | < 10.0[1] | 1.00 - 2.00[1][2] |
| LC-MS/MS | Candesartan-d4 | 90.20 (mean recovery)[3] | 0.76 - 7.89[3] | 1.04[3] |
| HPLC-UV | Irbesartan | 96.92 - 101.07 (recovery)[4] | 0.55 - 2.45[4] | 50[4] |
| HPLC-UV | None specified | 98.10 - 98.70 (recovery)[5] | < 2.0[5] | Not specified |
| HPTLC | None specified | 99.67 - 100.13 (recovery) | 0.186 - 1.665[6] | 54.90 µg/ml[6] |
Key Observations:
-
Superior Sensitivity of LC-MS/MS: LC-MS/MS methods consistently demonstrate significantly lower LLOQs compared to HPLC-UV and HPTLC, enabling the accurate measurement of low concentrations of Candesartan in biological samples.
-
High Accuracy and Precision with Deuterated Standard: The use of a deuterated internal standard like Candesartan-d4 in LC-MS/MS assays results in excellent accuracy and precision, with values well within the stringent limits set by regulatory bodies such as the US Food and Drug Administration (FDA).[7]
-
Alternative Methods: While HPLC-UV and HPTLC methods can provide acceptable accuracy and precision for certain applications, their higher limits of quantification may not be suitable for studies requiring the measurement of low drug concentrations.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the quantification of Candesartan using LC-MS/MS with a deuterated internal standard and HPLC-UV.
LC-MS/MS with Candesartan-d4 Internal Standard
This method is recognized for its high sensitivity and specificity.
1. Sample Preparation (Solid Phase Extraction - SPE) [3]
-
To 250 µL of human plasma, add the Candesartan-d4 internal standard.
-
Load the sample onto an SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Candesartan and the internal standard.
-
The eluate is then ready for LC-MS/MS analysis.
2. Liquid Chromatography Conditions [3]
-
Column: C18 analytical column.
-
Mobile Phase: An isocratic mobile phase consisting of methanol (B129727) and 5mM ammonium (B1175870) acetate (B1210297) (70:30, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions [3]
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Candesartan and Candesartan-d4.
HPLC-UV Method
A more accessible but less sensitive alternative to LC-MS/MS.
1. Sample Preparation (Protein Precipitation) [4]
-
To a volume of human plasma, add a precipitating agent such as acetonitrile.
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Liquid Chromatography Conditions [4]
-
Column: C8 analytical column (e.g., Phenomenex Luna C8, 250x4.6 mm, 5µ).
-
Mobile Phase: A mixture of methanol and 10mM potassium dihydrogen phosphate (B84403) (pH 3.0) (85:15 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at 260 nm.
Workflow for Candesartan Quantification using a Deuterated Standard
The following diagram illustrates the typical workflow for the quantification of Candesartan in a biological matrix using a deuterated internal standard and LC-MS/MS.
Caption: Experimental workflow for Candesartan quantification.
References
- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. actapharmsci.com [actapharmsci.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Linearity Assessment of Candesartan Assays Utilizing a Deuterium-Labeled Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Candesartan (B1668252), a potent angiotensin II receptor antagonist, is paramount in pharmacokinetic studies and clinical trials. The use of a stable isotope-labeled internal standard, such as a deuterium-labeled Candesartan, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure precision and accuracy by correcting for variability in sample preparation and instrument response. This guide provides a comparative overview of the linearity performance of several published Candesartan assays that employ a deuterium-labeled internal standard, offering valuable insights for researchers developing and validating bioanalytical methods.
Comparative Linearity Data
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The following table summarizes the linearity parameters from various studies that have validated LC-MS/MS methods for the quantification of Candesartan in human plasma using a deuterium-labeled internal standard.
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Reference |
| 1.00 - 499.15 | ≥ 0.99 | Candesartan-d4 (CN d4) | [1][2] |
| 1.03 - 307.92 | ≥ 0.99 | Candesartan-d4 | [3] |
| 1.0 - 400 | > 0.99 | Candesartan-d4 | [4] |
| 1.027 - 302.047 | > 0.99 | Candesartan-d4 | [5][6] |
| 2.0 - 540.0 | Not Specified | Candesartan-d4 | [7] |
| 1.0 - 490 | > 0.993 | Not Specified | [8] |
Experimental Protocols for Linearity Assessment
The establishment of linearity is a critical component of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A standardized protocol for assessing the linearity of a Candesartan assay using a deuterium-labeled internal standard is outlined below.
Preparation of Stock and Working Solutions:
-
Primary Stock Solutions: Prepare individual primary stock solutions of Candesartan and the deuterium-labeled internal standard (e.g., Candesartan-d4) in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions of Candesartan by serially diluting the primary stock solution with the same solvent to create a range of concentrations for spiking into the biological matrix.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a constant concentration.
Preparation of Calibration Standards:
-
Matrix Selection: Use the same biological matrix (e.g., human plasma) that will be used for the study samples.
-
Spiking: Spike the blank biological matrix with the Candesartan working standard solutions to prepare a set of calibration standards. A minimum of six to eight non-zero concentration levels should be prepared, covering the expected range of concentrations in the study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards, quality control (QC) samples, and study samples.
Sample Preparation:
-
Perform sample extraction using a validated procedure such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The goal is to remove interfering substances from the matrix and concentrate the analyte.
LC-MS/MS Analysis:
-
Inject the extracted samples into the LC-MS/MS system.
-
Separate Candesartan and the internal standard from endogenous components using a suitable analytical column and mobile phase.
-
Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Candesartan and its deuterated internal standard.
Data Analysis and Acceptance Criteria:
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard.
-
Linear Regression: Apply a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²), to the calibration curve data.
-
Correlation Coefficient: The correlation coefficient (r or r²) should be close to 1 (typically ≥ 0.99) to demonstrate a strong linear relationship.
-
Accuracy of Back-Calculated Concentrations: The concentrations of the calibration standards, when back-calculated from the regression equation, should be within ±15% of the nominal value (±20% for the LLOQ).
-
Visual Inspection: A visual inspection of the calibration curve should confirm a linear distribution of data points.
Experimental Workflow for Linearity Assessment
The following diagram illustrates the typical workflow for assessing the linearity of a Candesartan assay.
Caption: Workflow for Linearity Assessment of Candesartan Bioanalytical Method.
References
- 1. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC-MS/MS and its application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative analysis of different LC-MS/MS systems for Candesartan quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Candesartan (B1668252), an angiotensin II receptor antagonist widely used in the treatment of hypertension, is critical in pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity, selectivity, and speed. This guide provides a comparative analysis of different LC-MS/MS systems and methodologies for the quantification of Candesartan in biological matrices, primarily human plasma. The information presented is collated from various validated bioanalytical methods to aid researchers in selecting the appropriate instrumentation and experimental approach for their specific needs.
Comparative Performance of LC-MS/MS Systems
Table 1: LC-MS/MS System and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| LC System | Waters UPLC | Not Specified | Thermo Scientific Surveyor HPLC | Shimadzu HPLC |
| Mass Spectrometer | SCIEX API-4000 Q-trap | Not Specified | Not Specified | SCIEX API-4000 |
| Analytical Column | Phenomenex, Gemini NX C18 (100 x 4.6 mm, 5 µm)[1] | Gemini C18 | Thermo Hypersil GOLD C18 (150 x 2.1 mm, 1.9 µm)[2] | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | Organic mixture:buffer solution (80:20, v/v)[1] | Acetonitrile (B52724) - 5 mM ammonium (B1175870) formate (B1220265) pH 2 (90:10, v/v)[4] | 5 mM ammonium formate and 100% acetonitrile (10:90, v/v)[2] | Methanol (B129727)–5mM ammonium acetate (B1210297) (70:30, v/v)[3] |
| Flow Rate | 0.800 mL/min[1] | 0.3 mL/min[4] | Not Specified | 0.9 mL/min[3] |
| Run Time | 2.0 min[5] | Not Specified | 1.5 min[2] | 2.5 min[3] |
Table 2: Mass Spectrometry and Performance Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Ionization Mode | Negative Ion Mode[5][6] | Positive ESI[4] | Electrospray Ionization[2] | Not Specified | Positive Ionization[7] |
| MRM Transition (m/z) | 439.4 → 309.0[5] | 441.1 > 263.1[4] | Not Specified | Not Specified | 441.2 → 263.2[7] |
| Internal Standard | Candesartan d4[5] | Candesartan-d4[4] | Not Specified | Candesartan d4[3] | Propranolol[7] |
| Linearity Range (ng/mL) | 1.00 - 499.15[5] | 1 - 400[4] | 2 - 500[2] | 1.03 - 307.92[3] | 1.2 - 1030[7] |
| LLOQ (ng/mL) | 1.00[5] | 1[4] | 2[2] | 1.03[3] | 1.2[7] |
| Intra-day Precision (%CV) | ≤ 4.60% | Not Specified | Within 10.0%[2] | Not Specified | Not Specified |
| Inter-day Precision (%CV) | Not Specified | Not Specified | Within 10.0%[2] | Not Specified | Not Specified |
| Intra-day Accuracy (%) | 110.17% at LLOQ[5] | Not Specified | 86.70 - 108.8%[2] | Not Specified | Not Specified |
| Inter-day Accuracy (%) | Not Specified | Not Specified | 94.97 - 107.1%[2] | Not Specified | Not Specified |
| Mean Recovery (%) | 99.37[5] | Not Specified | Not Specified | 90.20[3] | Not Specified |
Experimental Protocols
A robust and reproducible experimental protocol is fundamental to a successful bioanalytical method. Below are detailed methodologies for sample preparation, a critical step in achieving accurate and precise results.
Sample Preparation Techniques
The choice of sample preparation technique depends on the desired level of cleanliness, recovery, and throughput.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis.
-
To 100 µL of human plasma, add 200 µL of a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard.[7]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 4800 rpm for 15 minutes at <10°C) to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube or vial.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[7]
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
-
To 0.1 mL of plasma, add the internal standard.[5]
-
Add a specific volume of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture vigorously for several minutes to facilitate the extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection. The mean recovery for Candesartan using LLE has been reported to be as high as 99.37%.[5]
-
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide the cleanest extracts, minimizing matrix effects.[3][4]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.[4]
-
Load the plasma sample (pre-treated, if necessary) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis. A simple one-step SPE method has been described for Candesartan.[3]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of Candesartan using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Candesartan Cilexetil-d11 vs. Candesartan-d4 in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of two deuterated stable isotope-labeled internal standards for the quantification of the angiotensin II receptor blocker, Candesartan (B1668252): its prodrug, Candesartan Cilexetil-d11, and its active metabolite, Candesartan-d4.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response. This comparison delves into the practical and theoretical considerations of using a deuterated prodrug versus a deuterated active metabolite as an internal standard for the quantification of Candesartan in biological matrices.
Executive Summary
Candesartan-d4 is the deuterated analog of the active drug, Candesartan. Its use as an internal standard is well-established in numerous validated LC-MS/MS methods for the determination of Candesartan in biological fluids, particularly human plasma.[1][2][3][4][5][6][7]
This compound is the deuterated analog of the prodrug, Candesartan Cilexetil.[8] In theory, using a deuterated prodrug as an internal standard could offer advantages in specific analytical scenarios, such as accounting for any in-source conversion of the prodrug to the active metabolite. However, a lack of published, peer-reviewed validation data limits a direct performance comparison with Candesartan-d4.
Data Presentation: Performance of Candesartan-d4 as an Internal Standard
The following tables summarize the quantitative performance data from various validated bioanalytical methods that employed Candesartan-d4 as an internal standard for the quantification of Candesartan.
Table 1: LC-MS/MS Method Parameters for Candesartan Quantification using Candesartan-d4
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | C18 Phenomenex, Gemini NX (100 mm×4.6 mm, 5 µm)[3] | Zorbax eclipse C18 (150 X 4.6 mm, 5µ)[4] | Gemini C18 analytical column[6] |
| Mobile Phase | Organic mixture:buffer solution (80:20, v/v)[3] | Acetate buffer: acetonitrile (B52724) (25:75%, v/v)[4] | Acetonitrile - 5 mM ammonium (B1175870) formate (B1220265) pH 2 (90:10, v/v)[6] |
| Flow Rate | 0.800 mL/min[3] | 1 mL/min[4] | 0.3 mL/min[6] |
| Ionization Mode | Negative Ion Mode[5] | Negative Ion Mode[4] | Positive Electrospray Ionization[6] |
| Mass Transitions (m/z) | Candesartan: 439.4→309.0, Candesartan-d4: 443.1→312.0[5] | Candesartan: 439.00→309.10[4] | Candesartan: 441.1 > 263.1, Candesartan-d4: 445.1 > 267.1[6] |
| Linearity Range (ng/mL) | 1.00 - 499.15[3] | 1.027 - 302.047[4] | 1 - 400[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00[3] | 1.027[4] | 1[6] |
Table 2: Validation Data for Candesartan Quantification using Candesartan-d4
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Intra-day Precision (%CV) | ≤4.65%[3] | Not Reported | Not Reported |
| Inter-day Precision (%CV) | ≤4.65%[3] | ≤15%[4] | Not Reported |
| Intra-day Accuracy (%) | ≥97.41%[3] | 85-115%[4] | Not Reported |
| Inter-day Accuracy (%) | ≥97.41%[3] | 85-115%[4] | 85.0–115.0%[6] |
| Mean Extraction Recovery (%) | 99.37±11.86% (Analyte), 99.91±10.74% (IS)[3] | 96.95±5.61% (Analyte)[4] | Not Reported |
| Matrix Effect (%) | Low QC: 6.16, High QC: 2.31 (Analyte); Low QC: 6.79, High QC: 1.57 (IS)[3] | Not Significant[7] | Not Significant[6] |
Experimental Protocols
General Workflow for Sample Preparation and Analysis
The typical workflow for the quantification of Candesartan in plasma using Candesartan-d4 as an internal standard involves protein precipitation followed by LC-MS/MS analysis.
Bioanalytical workflow for Candesartan.
Detailed Methodologies
Method 1 (Based on Singh et al., 2014) [3][5]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: UPLC system with a C18 column.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion mode.
Method 2 (Based on Rapolu et al., 2015) [4]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: HPLC system with a Zorbax Eclipse C18 column.
-
Mass Spectrometry: Tandem mass spectrometer operating in negative ion mode.
Method 3 (Based on Forjan et al., 2015) [6]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: HPLC system with a Gemini C18 analytical column.
-
Mass Spectrometry: Tandem mass spectrometer operating in positive electrospray ionization mode.
Mandatory Visualization
Metabolic Conversion of Candesartan Cilexetil
Candesartan Cilexetil is a prodrug that is rapidly and completely hydrolyzed to its active form, Candesartan, in the gastrointestinal tract during absorption. This metabolic conversion is a key consideration when selecting an internal standard.
Metabolic activation of Candesartan Cilexetil.
Discussion: Choosing the Right Internal Standard
The ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte as closely as possible.
Candesartan-d4 as the Internal Standard:
-
Advantages:
-
As the deuterated analog of the active metabolite, it has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to Candesartan. This ensures accurate correction for any variations during the analytical process.[9][10]
-
Its performance is well-documented and validated in numerous studies, providing a high degree of confidence in its reliability.[1][2][3][4][5][6][7]
-
-
Disadvantages:
-
It may not account for variability in the hydrolysis of Candesartan Cilexetil to Candesartan if this conversion were to occur in-source within the mass spectrometer.
-
This compound as the Internal Standard:
-
Theoretical Advantages:
-
If there is a concern about the in-source conversion of the prodrug (Candesartan Cilexetil) to the active metabolite (Candesartan), using the deuterated prodrug as the internal standard could potentially correct for this phenomenon, as it would likely undergo a similar conversion.
-
-
Theoretical Disadvantages:
-
Candesartan Cilexetil and Candesartan have different chemical structures and physicochemical properties. This can lead to differences in chromatographic behavior and extraction efficiency. If the extraction recovery of this compound differs significantly from that of Candesartan, it may not accurately correct for losses during sample preparation, potentially leading to inaccurate quantification.
-
The lack of publicly available, peer-reviewed validation data makes it difficult to assess its performance characteristics such as precision, accuracy, and matrix effects.
-
Conclusion
Based on the currently available scientific literature, Candesartan-d4 is the recommended internal standard for the quantification of Candesartan in biological matrices. Its use is supported by a wealth of validation data demonstrating its ability to ensure the accuracy and reliability of bioanalytical results.
The use of this compound as an internal standard for Candesartan quantification remains a theoretical consideration. While it may offer advantages in specific, well-defined circumstances, its broader applicability and performance require thorough validation. Researchers considering the use of this compound should undertake a comprehensive method development and validation process to demonstrate its suitability for their specific application. This validation should include a rigorous assessment of extraction recovery, matrix effects, and a direct comparison of its performance against the well-established Candesartan-d4.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmascholars.com [pharmascholars.com]
- 8. veeprho.com [veeprho.com]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
Verifying the Isotopic Purity of Candesartan Cilexetil-d11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for verifying the isotopic purity of Candesartan Cilexetil-d11, a deuterated internal standard crucial for accurate bioanalytical studies. We present supporting experimental data, detailed protocols for key analytical techniques, and a comparative analysis with alternative deuterated standards.
Data Presentation: A Comparative Overview of Deuterated Internal Standards
The selection of a suitable internal standard is paramount for the accuracy and reliability of quantitative bioanalytical assays. Deuterated standards are preferred due to their similar physicochemical properties to the analyte, which allows them to compensate for variability during sample preparation and analysis. This table summarizes the isotopic purity of this compound and compares it with other commercially available deuterated angiotensin II receptor blockers (ARBs) that can be considered as alternatives.
| Deuterated Standard | Degree of Deuteration | Manufacturer's Stated Isotopic Purity | Analytical Techniques for Verification |
| This compound | d11 | ≥ 98% (²H) | LC-MS/MS, ¹H NMR, ²H NMR |
| Olmesartan-d4 | d4 | ≥ 98% (²H) | LC-MS/MS, ¹H NMR |
| Losartan-d3 | d3 | Typically >98% | LC-MS/MS, ¹H NMR |
| Valsartan-d9 | d9 | Isotopic enrichment of ≥98% is typical | LC-MS/MS, ¹H NMR |
| Telmisartan-d3 | d3 | ≥ 98% (²H) | LC-MS/MS, ¹H NMR |
Experimental Protocols: Methodologies for Isotopic Purity Verification
The isotopic purity of this compound is primarily assessed using Mass Spectrometry (MS) to determine the distribution of isotopologues and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location and extent of deuterium (B1214612) incorporation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopologue Distribution
LC-MS/MS is a powerful technique to quantify the relative abundance of each isotopologue (e.g., d11, d10, d9, etc.) in the deuterated standard.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Candesartan from potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan for high-resolution instruments.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each expected isotopologue. For example:
-
Candesartan (d0): m/z 611.3 → 441.2
-
Candesartan-d4: m/z 445.0 → 267.1[1]
-
For this compound, the theoretical monoisotopic mass of the [M+H]⁺ ion is approximately 622.3. The exact MRM transitions would need to be optimized, but would involve the precursor ion around m/z 622.3 and a characteristic product ion.
-
-
Data Analysis: The relative peak areas of the different isotopologues are used to calculate the isotopic distribution and overall isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Enrichment
NMR spectroscopy is essential for confirming that the deuterium atoms are in the correct positions within the molecule and for providing an independent measure of isotopic enrichment.
¹H NMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The absence or significant reduction in the intensity of proton signals at the expected positions of deuteration confirms successful labeling. The residual proton signals can be integrated against a known internal standard to provide a quantitative measure of isotopic enrichment.
²H (Deuterium) NMR Protocol:
-
Instrumentation: An NMR spectrometer equipped with a deuterium probe.
-
Sample Preparation: Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃).
-
Data Acquisition: Acquire a ²H NMR spectrum.
-
Analysis: The presence of signals in the ²H spectrum at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels. The relative integrals of these signals can provide information on the distribution of deuterium within the molecule.
Mandatory Visualization
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Candesartan Cilexetil-d11
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Candesartan Cilexetil-d11, a deuterated analog of an angiotensin II receptor antagonist. Adherence to these protocols is critical due to the compound's potential health and environmental hazards.
Compound Hazard Profile
Candesartan Cilexetil is classified with several health and environmental warnings. It is harmful if swallowed, inhaled, or comes into contact with skin, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and is recognized as very toxic to aquatic life with long-lasting effects.[1][3][4][5]
| Hazard Category | Description | GHS Classification |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Category 4[1][2] |
| Skin Irritation | Causes skin irritation. | Category 2[1][2] |
| Eye Irritation | Causes serious eye irritation. | Category 2A[1][2] |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE Category 3[1][2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Category 2[1][4][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Acute 1, Chronic 3[1] |
Personal Protective Equipment (PPE) Protocol
Prior to handling this compound, especially during disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.
-
Hand Protection: Wear compatible, chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[2]
-
Eye/Face Protection: Use chemical safety goggles or other appropriate eye protection.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]
Step-by-Step Disposal Procedure for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general safety data sheet recommendations and common pharmaceutical waste regulations.
1. Waste Segregation and Collection:
- Do not mix this compound with other waste streams.
- Collect waste in a designated, well-labeled, and sealed container. The container should be clearly marked with the chemical name and associated hazards.
2. Handling Unused or Expired Material:
- For pure, unused, or expired this compound, this should be treated as chemical waste.
- Do not attempt to wash small quantities down the drain.[2] This is to prevent the release of a substance toxic to aquatic life.[1]
3. Managing Contaminated Materials:
- Any materials that have come into contact with this compound, such as gloves, weighing papers, or contaminated labware, should be considered contaminated waste.
- Place these materials in a sealed container, separate from regular lab trash.
4. Accidental Spill Cleanup:
- In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2]
- Wear the prescribed PPE, including respiratory protection, to avoid dust formation.[2][6]
- Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[2]
- Wash the spill area thoroughly with soap and water.[2]
5. Final Disposal:
- All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[5]
- The primary method for the disposal of pharmaceutical waste of this nature is through a licensed hazardous waste disposal company.[7][8]
- One safety data sheet for a related compound specifies that the contents and container should be disposed of at an approved incineration plant.[3] Incineration is a common and required method for treating hazardous pharmaceutical waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. biosynth.com [biosynth.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. kmpharma.in [kmpharma.in]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Candesartan Cilexetil-d11
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Candesartan Cilexetil-d11 in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Safety Summary
This compound is a potent pharmaceutical compound that requires careful handling. The primary health concerns are related to reproductive toxicity and potential organ damage through prolonged or repeated exposure.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (cardiovascular system, kidney) through prolonged or repeated exposure.[2][3] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][4] |
Safety Precautions at a Glance:
| Precautionary Statement Code | Description |
| P201 | Obtain special instructions before use.[3] |
| P202 | Do not handle until all safety precautions have been read and understood. |
| P260 | Do not breathe dust. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[3] |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The level of PPE required may vary based on the specific laboratory procedures and the quantity of the compound being handled.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. A self-contained breathing apparatus may be necessary for spill cleanup or when dust formation is significant.[5] | To prevent inhalation of airborne particles. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield.[4] | To protect eyes from dust and splashes. |
| Body Protection | A lab coat is the minimum requirement. For tasks with a higher risk of exposure, impervious clothing or a full chemical protective suit should be worn.[3] | To prevent contamination of personal clothing and skin. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
Experimental Workflow:
-
Receiving and Storage:
-
Preparation for Use:
-
All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the generation and dispersal of dust.
-
Ensure that a safety shower and an eyewash station are readily accessible.
-
Before handling, put on all required PPE as detailed in Section 2.
-
-
Weighing and Solution Preparation:
-
Use a balance with a draft shield or conduct weighing in a ventilated enclosure.
-
Handle the solid with care to avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Experimental Use:
-
Clearly label all containers with the compound's name and any associated hazards.
-
Avoid contact with skin, eyes, and clothing.[5]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Waste Segregation:
-
All waste materials contaminated with this compound, including unused compound, empty containers, and contaminated PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Container Decontamination:
-
Empty containers will retain product residue and should be treated as hazardous waste.[3]
-
If container recycling is desired, it must be thoroughly decontaminated according to established laboratory procedures before being discarded.
-
Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal process for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
